molecular formula C3Cl3N3 B1313864 3,5,6-Trichloro-1,2,4-triazine CAS No. 873-41-6

3,5,6-Trichloro-1,2,4-triazine

Cat. No.: B1313864
CAS No.: 873-41-6
M. Wt: 184.41 g/mol
InChI Key: YHKUFWFVZIIVDL-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-1,2,4-triazine is a useful research compound. Its molecular formula is C3Cl3N3 and its molecular weight is 184.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trichloro-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKUFWFVZIIVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482953
Record name 3,5,6-Trichloro-1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-41-6
Record name 3,5,6-Trichloro-1,2,4-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trichloro-1,2,4-triazine
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Foundational & Exploratory

An In-depth Technical Guide on 3,5,6-Trichloro-1,2,4-triazine: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a key heterocyclic compound. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of novel bioactive molecules.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] Its molecular structure consists of a 1,2,4-triazine ring substituted with three chlorine atoms at positions 3, 5, and 6.

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃Cl₃N₃[3][4]
Molecular Weight 184.41 g/mol [1][4]
CAS Number 873-41-6[1][4]
Melting Point 57-60 °C[3]
Boiling Point 337.3 ± 45.0 °C (Predicted)[5]
Density 1.8 ± 0.1 g/cm³ (Predicted)[5]
InChIKey YHKUFWFVZIIVDL-UHFFFAOYSA-N[1]
SMILES C1(=C(N=NC(=N1)Cl)Cl)Cl[1]

Experimental Protocols

A common synthetic route to this compound involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[3]

Materials:

  • 5-bromo-6-azauracil

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-diethylaniline

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.

  • The reaction mixture is stirred at 120 °C for 5 hours.

  • After the reaction is complete, the excess solvent is removed by evaporation.

  • The residue is extracted several times with carbon tetrachloride.

  • The solvent from the combined extracts is evaporated, yielding an oily residue.

  • The oily residue is solidified by cooling in a refrigerator to yield this compound. The reported yield is approximately 78%.[3]

G cluster_reactants Reactants cluster_process Process 5-bromo-6-azauracil 5-bromo-6-azauracil Stir at 120°C for 5h Stir at 120°C for 5h 5-bromo-6-azauracil->Stir at 120°C for 5h PCl5 PCl5 PCl5->Stir at 120°C for 5h N,N-diethylaniline N,N-diethylaniline N,N-diethylaniline->Stir at 120°C for 5h POCl3 POCl3 POCl3->Stir at 120°C for 5h Evaporate solvent Evaporate solvent Stir at 120°C for 5h->Evaporate solvent Extract with CCl4 Extract with CCl4 Evaporate solvent->Extract with CCl4 Evaporate CCl4 Evaporate CCl4 Extract with CCl4->Evaporate CCl4 Solidify by cooling Solidify by cooling Evaporate CCl4->Solidify by cooling Product Product Solidify by cooling->Product

Workflow for the synthesis of this compound.

This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. This allows for the sequential substitution of the chlorine atoms. A general protocol, adapted from procedures for the related 2,4,6-trichloro-1,3,5-triazine, is as follows.[6]

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure for Monosubstitution:

  • Dissolve this compound in DCM and cool the solution to 0 °C.

  • Add the nucleophile (1 equivalent) to the stirring solution.

  • Add DIEA (1 equivalent) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash with water to remove salts.

  • The organic layer is dried and the solvent evaporated to yield the monosubstituted product.

Further substitutions can be achieved by reacting the monosubstituted product with a second nucleophile, often at a higher temperature (e.g., room temperature or gentle heating).

Role in Drug Development and Signaling Pathways

This compound itself is not known to be directly involved in biological signaling pathways. Instead, its significance in drug development lies in its utility as a scaffold for the synthesis of a diverse range of bioactive molecules.[7] The reactivity of the chlorine atoms allows for the introduction of various functional groups, leading to the creation of libraries of compounds for screening against different biological targets.

Derivatives of the 1,2,4-triazine core have been investigated for a variety of therapeutic applications, and some have been shown to interact with specific signaling pathways:

  • Adenosine A₂A Receptor Antagonists: Certain 1,2,4-triazine derivatives have been identified as potent and selective antagonists of the adenosine A₂A receptor, which is a target for the treatment of Parkinson's disease.[8]

  • NLRP3 Inflammasome Inhibition: Novel 1,2,4-triazine derivatives have been developed as inhibitors of the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases.[9]

  • Hedgehog Signaling Pathway Inhibition: Fused 1,2,4-triazine derivatives have been explored as inhibitors of the hedgehog signaling pathway, which is often dysregulated in cancer.

  • Anticancer Agents: The 1,2,4-triazine scaffold is a cornerstone in the design of novel anticancer agents, including inhibitors of Focal Adhesion Kinase (FAK).[7]

G cluster_pathways Target Signaling Pathways This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution 1,2,4-Triazine Derivatives 1,2,4-Triazine Derivatives Nucleophilic Substitution->1,2,4-Triazine Derivatives Adenosine A2A Receptor Antagonism Adenosine A2A Receptor Antagonism 1,2,4-Triazine Derivatives->Adenosine A2A Receptor Antagonism NLRP3 Inflammasome Inhibition NLRP3 Inflammasome Inhibition 1,2,4-Triazine Derivatives->NLRP3 Inflammasome Inhibition Hedgehog Signaling Inhibition Hedgehog Signaling Inhibition 1,2,4-Triazine Derivatives->Hedgehog Signaling Inhibition FAK Inhibition FAK Inhibition 1,2,4-Triazine Derivatives->FAK Inhibition

Logical relationship of this compound to bioactive derivatives.

References

Physical and chemical properties of trichloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trichloro-1,2,4-triazine

Introduction

Trichloro-1,2,4-triazine is a halogenated heterocyclic compound featuring a six-membered ring with three nitrogen atoms and three chlorine substituents. Its chemical structure, characterized by an electron-deficient aromatic system, renders it a highly reactive and versatile building block in organic synthesis. The presence of three chlorine atoms makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and sequential introduction of various functional groups.[1] This property has made it a valuable intermediate in the synthesis of a diverse range of substituted 1,2,4-triazine derivatives, which are explored for applications in medicinal chemistry, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and key experimental protocols related to trichloro-1,2,4-triazine for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3,5,6-trichloro-1,2,4-triazine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 873-41-6[4][5]
Molecular Formula C₃Cl₃N₃[3][4][6]
Molecular Weight 184.41 g/mol [3][4][6]
Appearance Oily residue that solidifies upon cooling[7]
Melting Point 57-60 °C[7]
SMILES C1(=C(N=NC(=N1)Cl)Cl)Cl[3]
InChI InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1[3]
LogP 1.8318[4]
Topological Polar Surface Area (TPSA) 38.67 Ų[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]

Chemical Reactivity and Mechanisms

The reactivity of trichloro-1,2,4-triazine is dominated by the electrophilic nature of its carbon atoms, which is a direct consequence of the electron-withdrawing effects of both the ring nitrogen atoms and the chlorine substituents.[1]

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for trichloro-1,2,4-triazine is nucleophilic aromatic substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second step, aromaticity is restored by the elimination of a chloride ion.[8]

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

A key feature of the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is that the three chlorine atoms can be substituted sequentially by controlling the reaction temperature.[9] The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures (above 60 °C).[10] This is because each substitution adds a less electronegative group to the ring, reducing the electrophilicity of the remaining carbon atoms and thus decreasing the reactivity towards subsequent substitutions.[9] This principle of sequential, temperature-controlled substitution is a powerful tool in combinatorial chemistry and drug design.[11][12]

Workflow for sequential nucleophilic substitution reactions.
Inverse Electron-Demand Diels-Alder Reactions

As an electron-deficient system, trichloro-1,2,4-triazine can participate in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles, such as alkenes and dienes.[13] In this type of cycloaddition, the triazine acts as the diene. The initial [4+2] cycloaddition product is typically unstable and undergoes a retro-Diels-Alder reaction, losing a molecule of nitrogen (N₂) to form a dihydropyridine intermediate. This intermediate can then rearomatize to a substituted pyridine derivative.[13] This reactivity provides a synthetic route to highly functionalized pyridine rings.

Diels_Alder_Pathway reactants Trichloro-1,2,4-triazine (Diene) + Electron-Rich Alkene (Dienophile) cycloadd [4+2] Cycloaddition reactants->cycloadd intermediate Unstable Bicyclic Intermediate cycloadd->intermediate retro Retro-Diels-Alder (Loss of N₂) intermediate->retro dihydropyridine Dihydropyridine Intermediate retro->dihydropyridine aromatization Aromatization dihydropyridine->aromatization product Substituted Pyridine Derivative aromatization->product

General pathway for the Diels-Alder reaction of 1,2,4-triazines.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis.[5][7]

  • Materials:

    • 5-bromo-6-azauracil (18 g, 93.75 mmol)

    • Phosphorus oxychloride (150 ml)

    • Phosphorus pentachloride (39.2 g, 188 mmol)

    • N,N-diethylaniline (38 ml, 240 mmol)

    • Carbon tetrachloride

  • Procedure:

    • To a suspension of 5-bromo-6-azauracil in phosphorus oxychloride, add phosphorus pentachloride and N,N-diethylaniline.

    • Heat the mixture with stirring at 120°C for 5 hours.

    • After the reaction period, cool the mixture and evaporate the excess solvent under reduced pressure.

    • Extract the resulting residue multiple times with carbon tetrachloride.

    • Combine the organic extracts and evaporate the solvent to yield an oily residue.

    • Place the residue in a refrigerator to induce solidification.

    • The expected yield of this compound is approximately 13 g (78%).[7]

General Protocol for Monosubstitution (First Chlorine)

This protocol is based on methodologies for the analogous 2,4,6-trichloro-1,3,5-triazine.[8][12]

  • Materials:

    • Trichloro-1,2,4-triazine (1.0 eq)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Nucleophile (e.g., an amine, alcohol, or thiol) (1.0 eq)

    • Base (e.g., Diisopropylethylamine - DIEA) (1.0 eq)

  • Procedure:

    • Dissolve trichloro-1,2,4-triazine in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Add the desired nucleophile (1.0 eq) to the stirring solution.

    • Add the base (1.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30-60 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash with water to remove base salts.

    • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the monosubstituted product.

Applications in Drug Development

The 1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] While trichloro-1,2,4-triazine is primarily a reactive intermediate, the derivatives synthesized from it have shown significant therapeutic potential.

  • Kinase Inhibitors: Many 1,2,4-triazine derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[15] By targeting specific kinases, these compounds can interfere with signaling pathways essential for tumor growth and survival.[15]

  • Antimicrobial Agents: The 1,2,4-triazine core is found in antibiotics such as Ceftriaxone, which contains a 1,2,4-triazinone moiety and exhibits broad-spectrum antibacterial activity.[15]

  • Antifungal Agents: Derivatives are being investigated for their ability to inhibit enzymes like lanosterol 14-demethylase (CYP51) in Candida albicans, a key target for antifungal drugs.[16]

  • Antiviral and Antiparasitic Activity: Various compounds based on this scaffold have been screened for activity against viruses like HIV and parasites responsible for diseases like leishmaniasis.[2][14]

PDK1_Inhibition PDK1 PDK1 Kinase AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cell_Effects Cell Proliferation & Survival Downstream->Cell_Effects Inhibitor 1,2,4-Triazine Derivative (Kinase Inhibitor) Inhibitor->Block Block->PDK1 Inhibits

PDK1 inhibition by a 1,2,4-triazine derivative.[15]

Safety and Handling

Trichloro-1,2,4-triazine is a reactive chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17] Handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]

  • Inhalation/Contact: Avoid breathing dust, vapors, or mist.[17] Avoid contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with soap and water.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.[20]

  • Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, earth) and dispose of it in accordance with local regulations.[21] Do not use combustible materials like sawdust.[21]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[17] Firefighters should wear self-contained breathing apparatus.[17]

References

An In-depth Technical Guide to 3,5,6-Trichloro-1,2,4-triazine (CAS No. 873-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a highly reactive heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and core reactivity, with a particular focus on its role as a versatile building block for the development of novel therapeutic agents. Experimental protocols for its synthesis and key reactions are provided, alongside visualizations of its chemical behavior and its relevance in targeting cancer-related signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a triazine core substituted with three chlorine atoms. These electron-withdrawing groups render the triazine ring highly electrophilic, which is the basis of its utility in chemical synthesis.[1]

PropertyValueSource
CAS Number 873-41-6[1][2][3][4]
Molecular Formula C₃Cl₃N₃[2][3][4]
Molecular Weight 184.41 g/mol [2][3][4]
Appearance Solid (predicted)N/A
Melting Point 57-60 °C[5]
Boiling Point ~337.3 °C at 760 mmHg (Predicted)[6]
Density 1.8 ± 0.1 g/cm³ (Predicted)N/A
Flash Point 188.2 ± 14.3 °C (Predicted)N/A
InChI Key YHKUFWFVZIIVDL-UHFFFAOYSA-N[2]
Solubility
SolventPredicted Qualitative Solubility
AcetoneSoluble
DichloromethaneSoluble
TetrahydrofuranSoluble
MethanolModerately Soluble
Carbon TetrachlorideSoluble (used in synthesis workup)[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra is not widely published, the following data has been reported or can be predicted.

Spectroscopy Data Source
¹³C NMR δ (ppm): 160.8 (C3), 157.0 (C5), 154.7 (C6)
¹H NMR No protons present in the molecule.N/A
IR Spectrum Data not available. Characteristic peaks for C-Cl and C=N stretching are expected.N/A
Mass Spectrum Data not available. The molecular ion peak (M+) and isotopic pattern characteristic of three chlorine atoms are expected.N/A

Synthesis and Reactivity

Synthesis

This compound can be synthesized from 5-bromo-6-azauracil. The protocol involves the reaction with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[5]

  • To a solution of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.

  • Stir the mixture at 120 °C for 5 hours.

  • After the reaction is complete, evaporate the excess solvent under reduced pressure.

  • Extract the residue several times with carbon tetrachloride.

  • Evaporate the solvent from the combined extracts to yield an oily residue.

  • Solidify the residue by cooling in a refrigerator.

  • The expected yield of this compound is approximately 13 g (78%).

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 5-bromo-6-azauracil 5-bromo-6-azauracil Reaction Reaction Mixture 5-bromo-6-azauracil->Reaction PCl5 Phosphorus Pentachloride PCl5->Reaction DEA N,N-diethylaniline DEA->Reaction Solvent POCl₃ (solvent) Solvent->Reaction Temperature 120 °C Temperature->Reaction Time 5 hours Time->Reaction Target This compound Reaction->Target Workup & Purification

Synthesis workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-triazine ring, exacerbated by the three chlorine atoms, facilitates the sequential displacement of the chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols.[1]

The reactivity of the chlorine atoms is not uniform. The chlorine at the 5-position is the most reactive, followed by the chlorine at the 3-position, and finally the one at the 6-position. This differential reactivity allows for controlled, stepwise substitution by carefully managing reaction conditions, particularly temperature. Generally, the first substitution can be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures.[9]

The following is a general protocol for the stepwise substitution of chlorine atoms on a trichlorotriazine ring with an amine nucleophile, which can be adapted for this compound.

Step 1: Monosubstitution

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, acetone) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the amine nucleophile (1 equivalent) in the same solvent dropwise.

  • Add a base, such as potassium carbonate or N,N-diisopropylethylamine (DIEA) (1 equivalent), to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the monosubstituted product.

Step 2: Disubstitution

  • Dissolve the monosubstituted product from Step 1 (1 equivalent) in a suitable solvent.

  • Add the second amine nucleophile (1 equivalent) and a base (1 equivalent).

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 to isolate the disubstituted product.

Step 3: Trisubstitution

  • Dissolve the disubstituted product from Step 2 (1 equivalent) in a suitable solvent.

  • Add the third amine nucleophile (1 equivalent) and a base (1 equivalent).

  • Heat the reaction mixture at an elevated temperature (e.g., reflux), monitoring by TLC.

  • Work up the reaction as described in Step 1 to obtain the fully substituted triazine.

G TCT This compound Mono Monosubstituted (at C5) TCT->Mono Nucleophile 1 (0-5 °C) Di Disubstituted (at C5 and C3) Mono->Di Nucleophile 2 (Room Temp.) Tri Trisubstituted (at C5, C3, and C6) Di->Tri Nucleophile 3 (Elevated Temp.)

Logical relationship of sequential nucleophilic substitution.

Applications in Drug Development

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a key starting material for the synthesis of these bioactive molecules, particularly in the development of anticancer and antimicrobial agents.[1]

Focal Adhesion Kinase (FAK) Inhibitors

A significant application of 1,2,4-triazine derivatives is in the development of inhibitors for Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis. By inhibiting FAK, it is possible to disrupt these cancer-promoting signaling pathways. The 1,2,4-triazine core can act as a bioisostere for other heterocyclic systems, such as pyrimidine, in the design of potent FAK inhibitors.[1]

The FAK signaling pathway is a complex network of protein interactions that is initiated by signals from the extracellular matrix via integrins. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This leads to the phosphorylation of other residues on FAK and the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote cell survival and proliferation. Small molecule inhibitors targeting the kinase domain of FAK can block these downstream effects.

G ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K Activation MAPK MAPK/ERK Pathway FAK->MAPK Src->FAK Phosphorylation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor 1,2,4-Triazine Based FAK Inhibitor Inhibitor->FAK Inhibition

Simplified FAK signaling pathway and point of inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementGHS Code
Harmful if swallowedH302
Causes severe skin burns and eye damageH314
May cause an allergic skin reactionH317
Causes serious eye irritationH319
Harmful if inhaledH332

It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. For research use only. Not for human or veterinary use.[1]

References

3,5,6-Trichloro-1,2,4-triazine: An In-depth Technical Guide for Heterocyclic Scaffolding in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a highly reactive and versatile heterocyclic building block. Its utility in the synthesis of diverse molecular architectures makes it a valuable tool in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application as a foundational scaffold in the development of novel therapeutics.

Core Properties of this compound

This compound is a crystalline solid at room temperature. The presence of three electron-withdrawing chlorine atoms and three nitrogen atoms within the six-membered ring renders the carbon atoms highly electrophilic, making the molecule susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic building block.

PropertyValue
CAS Number 873-41-6
Molecular Formula C₃Cl₃N₃
Molecular Weight 184.41 g/mol
Appearance Solid
Melting Point 57-60 °C
Boiling Point 337.3 ± 45.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³

Below is a diagram illustrating the basic structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of the this compound Core

The primary route for the synthesis of this compound involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[1][2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 5-bromo-6-azauracil (18 g, 93.75 mmol)

  • Phosphorus oxychloride (150 ml)

  • Phosphorus pentachloride (39.2 g, 188 mmol)

  • N,N-diethylaniline (38 ml, 240 mmol)

  • Carbon tetrachloride

Procedure:

  • To a suspension of 5-bromo-6-azauracil (18 g, 93.75 mmol) in phosphorus oxychloride (150 ml), add phosphorus pentachloride (39.2 g, 188 mmol) and N,N-diethylaniline (38 ml, 240 mmol).

  • Stir the mixture at 120 °C for 5 hours.

  • After the reaction is complete, evaporate the excess solvent under reduced pressure.

  • Extract the residue multiple times with carbon tetrachloride.

  • Evaporate the solvent from the combined extracts to yield an oily residue.

  • Solidify the residue by cooling in a refrigerator.

  • The typical yield of this compound is approximately 13 g (78%).[1]

The following diagram outlines the workflow for the synthesis of the triazine core.

G Synthesis Workflow start Start: 5-bromo-6-azauracil reactants Add POCl3, PCl5, N,N-diethylaniline start->reactants reaction Heat at 120°C for 5 hours reactants->reaction evaporation Evaporate excess solvent reaction->evaporation extraction Extract with CCl4 evaporation->extraction solidification Evaporate CCl4 and solidify extraction->solidification product Product: this compound solidification->product G Sequential Nucleophilic Substitution start This compound mono Monosubstituted triazine start->mono + Nucleophile 1 (Low Temperature) di Disubstituted triazine mono->di + Nucleophile 2 (Room Temperature) tri Trisubstituted triazine di->tri + Nucleophile 3 (Elevated Temperature) G Role in Kinase Inhibitor Synthesis start This compound intermediate Substituted 1,2,4-triazine (via Nucleophilic Substitution) start->intermediate fak FAK Inhibitors intermediate->fak pdk PDK Inhibitors intermediate->pdk

References

Spectral Analysis of 3,5,6-Trichloro-1,2,4-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the highly reactive heterocyclic compound, 3,5,6-Trichloro-1,2,4-triazine. Due to its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its structural and spectroscopic properties is paramount. This document summarizes available and predicted spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. For this compound, which lacks protons, ¹³C NMR is the primary NMR method for structural characterization.

¹³C NMR Spectral Data

A ¹³C NMR spectrum has been reported for this compound. The chemical shifts are indicative of the electron-deficient nature of the triazine ring, further influenced by the three chlorine substituents.

Table 1: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ) ppm
C3Data not available
C5Data not available
C6Data not available

Note: While a spectrum is available, specific peak assignments for the individual carbon atoms (C3, C5, and C6) are not explicitly provided in the available data. The electron-withdrawing effects of the nitrogen and chlorine atoms would place these signals in the downfield region of the spectrum, likely between 150-170 ppm.

Experimental Protocol for ¹³C NMR

The following provides a generalized protocol for obtaining a ¹³C NMR spectrum of this compound.

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90 or a more modern equivalent (e.g., Bruker Avance series operating at 100 MHz or higher for ¹³C), is recommended.

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical due to the potential for low solubility of triazine derivatives.

    • Once fully dissolved, transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: A spectral width of approximately 0 to 200 ppm is typically sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Temperature: The experiment is typically run at room temperature (298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Apply a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and pick the peaks.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to be characterized by vibrations of the triazine ring and the carbon-chlorine bonds.

Expected IR Absorption Bands

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
1550 - 1450C=N stretching (triazine ring)Medium to Strong
1400 - 1200C-N stretching (triazine ring)Medium to Strong
850 - 750C-Cl stretchingStrong
~800Ring bending (out-of-plane)Medium
Experimental Protocol for FT-IR

The following protocol is suitable for acquiring an FT-IR spectrum of a solid sample like this compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Sample Preparation (Nujol Mull Method):

    • Grind a small amount of the sample to a fine powder in a mortar and pestle.

    • Add a few drops of Nujol (mineral oil) and continue to grind to create a smooth paste.

    • Spread a thin film of the mull between two KBr or NaCl plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrum Data

For this compound (C₃Cl₃N₃), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonComments
183, 185, 187, 189[M]⁺Molecular ion cluster. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
148, 150, 152[M - Cl]⁺Fragment resulting from the loss of a chlorine atom.
113, 115[M - 2Cl]⁺Fragment resulting from the loss of two chlorine atoms.
85[C₂N₃]⁺Possible fragment from ring cleavage.
62[C₂N₂]⁺Further fragmentation.

Note: The relative intensities of the isotopic peaks in the molecular ion cluster will depend on the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization mass spectrum of this compound.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Introduction:

    • Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.

    • Gas Chromatography (GC): The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

  • Mass Spectrometer Parameters (EI):

    • Ionization Energy: Typically 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: A scan range of m/z 40-300 would be appropriate.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of chlorine-containing fragments is a key diagnostic feature.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Prepare for GC Injection or Direct Probe Sample->Prep_MS Acq_NMR 13C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry (EI) Prep_MS->Acq_MS Ana_NMR Chemical Shifts (Carbon Framework) Acq_NMR->Ana_NMR Ana_IR Vibrational Frequencies (Functional Groups) Acq_IR->Ana_IR Ana_MS Molecular Weight & Fragmentation Pattern Acq_MS->Ana_MS Report Comprehensive Spectral Data Report Ana_NMR->Report Ana_IR->Report Ana_MS->Report

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5,6-Trichloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 3,5,6-Trichloro-1,2,4-triazine, a key building block in synthetic organic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₃Cl₃N₃[1]
Molecular Weight 184.41 g/mol [1][2][3][4][5]
CAS Number 873-41-6[1][3][5]
Appearance White to off-white solid/powder
Melting Point 57-60 °C[5]
Boiling Point ~337.3 °C at 760 mmHg (Predicted)
Solubility Hydrolyzes in water[6]
Purity ≥95%[1]

Hazard Identification and Classification

This compound is a hazardous substance and requires careful handling. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B/2)GHS05H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1/2A)GHS05H318: Causes serious eye damage / H319: Causes serious eye irritation
Acute Toxicity, Dermal (Category 4)GHS07H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)GHS07H332: Harmful if inhaled
Skin Sensitization (Category 1)GHS07H317: May cause an allergic skin reaction
Corrosive to Metals (Category 1)GHS05H290: May be corrosive to metals

Note: The specific hazard statements may vary slightly between suppliers.[2][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure risks.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If working outside a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Hygiene Practices
  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[7]

  • Avoid contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

Storage Requirements

Proper storage is essential to maintain the stability and purity of this compound and to prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Some suppliers recommend storage at -20°C.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
Container Keep container tightly sealed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and moisture.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • For large spills, contact your institution's environmental health and safety department.

Experimental Protocols

While specific experimental protocols for determining the safety data of this compound are not publicly available, the following are general methodologies that are typically employed for such assessments.

Acute Oral Toxicity Testing

Acute oral toxicity is often determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8][9][10][11]

General Procedure (Adapted from OECD Guidelines):

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.[12]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[12] The dose levels are selected based on a preliminary sighting study.

  • Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.

  • Data Analysis: The number of mortalities at different dose levels is recorded to determine the LD50 (Lethal Dose, 50%) or to classify the substance according to its toxicity.[8]

Determination of Thermal Decomposition Products

Thermogravimetric Analysis (TGA) coupled with a gas analysis technique such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) is a common method to identify thermal decomposition products.

General Procedure:

  • A small sample of the compound is placed in a TGA instrument.

  • The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

  • The TGA measures the mass loss of the sample as a function of temperature.

  • The gases evolved during decomposition are simultaneously analyzed by FTIR or MS to identify their chemical structures. This allows for the determination of the decomposition pathway and the hazardous gases that may be produced in a fire.[13][14]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

G Safe Handling Workflow A Receipt of Chemical B Log into Inventory A->B C Store in Designated Location (-20°C, Inert Atmosphere) B->C D Pre-Use Preparation E Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) D->E F Work in Fume Hood E->F G Weighing and Dispensing F->G H Perform Experiment G->H I Decontaminate Glassware and Equipment H->I J Dispose of Waste (Solid and Liquid) H->J K Return to Storage H->K I->J L Update Inventory K->L G Emergency Response Protocol cluster_exposure Personnel Exposure cluster_spill Chemical Spill A Skin Contact E Seek Immediate Medical Attention A->E Flush with water for 15 min B Eye Contact F Seek Immediate Medical Attention B->F Flush with water for 15 min C Inhalation G Seek Immediate Medical Attention C->G Move to fresh air D Ingestion H Seek Immediate Medical Attention D->H Rinse mouth, do NOT induce vomiting I Small Spill K Dispose of waste properly I->K Contain and clean up with appropriate PPE J Large Spill L Follow instructions from emergency responders J->L Evacuate area and call emergency services

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3] A key synthetic strategy for the functionalization and diversification of the 1,2,4-triazine ring is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 1,2,4-triazine ring, caused by the presence of three nitrogen atoms, facilitates the attack of nucleophiles, making SNAr a powerful tool for the synthesis of novel drug candidates.[4]

These application notes provide an overview of SNAr reactions on the 1,2,4-triazine ring, including detailed protocols for reactions with various nucleophiles, a summary of quantitative data, and graphical representations of reaction mechanisms and workflows.

General Principles of SNAr on 1,2,4-Triazines

The SNAr reaction on a 1,2,4-triazine ring typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the triazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, typically a halide or another suitable group, is eliminated, restoring the aromaticity of the ring.

The reactivity of the 1,2,4-triazine ring towards nucleophilic attack can be influenced by several factors:

  • Leaving Group: The nature of the leaving group is crucial. Good leaving groups, such as halides (Cl, Br) or sulfonyl groups, facilitate the reaction.

  • Substituents on the Triazine Ring: Electron-withdrawing groups on the triazine ring can enhance its electrophilicity and increase the rate of nucleophilic attack.

  • Nucleophile: The strength and nature of the nucleophile play a significant role. A wide range of O-, N-, S-, and C-nucleophiles can be employed.

  • Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters that need to be optimized for efficient substitution.

Applications in Drug Discovery

The versatility of the SNAr reaction on the 1,2,4-triazine core has been extensively exploited in the development of novel therapeutic agents. By introducing various substituents, the physicochemical and pharmacological properties of the resulting molecules can be fine-tuned to achieve desired biological activities.

  • Kinase Inhibitors: Many 1,2,4-triazine derivatives synthesized via SNAr have shown potent inhibitory activity against various kinases, which are key targets in cancer therapy.[1][4][5]

  • Anticancer Agents: The ability to readily introduce diverse chemical moieties has led to the discovery of 1,2,4-triazine-based compounds with significant antiproliferative activity against various cancer cell lines.[3][6][7][8]

  • Antiviral Agents: SNAr chemistry has been instrumental in the synthesis of 1,2,4-triazine nucleosides and other derivatives with promising antiviral activity.[9][10][11][12]

Experimental Protocols

This section provides detailed experimental protocols for the SNAr reaction on the 1,2,4-triazine ring with different classes of nucleophiles.

Protocol 1: Substitution with N-Nucleophiles (Amines)

This protocol describes the reaction of a chloro-1,2,4-triazine with an amine.

Materials:

  • Substituted 3-chloro-1,2,4-triazine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure: [13][14]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-chloro-1,2,4-triazine (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the base (K₂CO₃ or DIPEA, 1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Substitution with O-Nucleophiles (Alkoxides)

This protocol details the reaction of a cyano-1,2,4-triazine with an alcohol to form an alkoxy-1,2,4-triazine.[6]

Materials:

  • Substituted 1,2,4-triazine-5-carbonitrile

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Standard glassware

  • Magnetic stirrer and heating mantle

Procedure: [6]

  • In a round-bottom flask, mix the 1,2,4-triazine-5-carbonitrile (1.0 equivalent) and the desired alcohol (1.25 equivalents).

  • Stir the mixture at 150 °C for 10 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting product by column chromatography on silica gel.

Protocol 3: Substitution with S-Nucleophiles (Thiols)

This protocol describes the reaction of a chloro-1,2,4-triazine with a thiol.

Materials:

  • Substituted 3-chloro-1,2,4-triazine

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base portion-wise to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of the substituted 3-chloro-1,2,4-triazine (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Substitution with C-Nucleophiles (Grignard Reagents)

This protocol outlines the reaction of a 1,2,4-triazine 4-oxide with a Grignard reagent.[1]

Materials:

  • Substituted 1,2,4-triazine 4-oxide

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure: [1]

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the 1,2,4-triazine 4-oxide (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Grignard reagent (1.1-1.5 equivalents) dropwise via the dropping funnel.

  • Stir the reaction mixture at the same temperature for a specified time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The intermediate σH-adduct can be aromatized by dehydrogenation (e.g., with an oxidizing agent like DDQ) or dehydration (if a hydroxyl group is present) to yield the substituted 1,2,4-triazine.

  • Purify the final product by column chromatography.

Data Presentation

The following tables summarize quantitative data for representative SNAr reactions on the 1,2,4-triazine ring.

Table 1: SNAr with N-Nucleophiles

Entry1,2,4-Triazine SubstrateNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
13-chloro-5,6-diphenyl-1,2,4-triazineMorpholineK₂CO₃THFReflux63-morpholino-5,6-diphenyl-1,2,4-triazine85
23-chloro-5,6-diphenyl-1,2,4-triazinePiperidineK₂CO₃THFReflux63-piperidino-5,6-diphenyl-1,2,4-triazine82[15]
34,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineMorpholineDIPEATHFRT124-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine92

Table 2: SNAr with O-Nucleophiles

Entry1,2,4-Triazine SubstrateNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
13,6-diphenyl-1,2,4-triazine-5-carbonitrilen-Butanol-Neat150105-butoxy-3,6-diphenyl-1,2,4-triazine75[6]
23-phenyl-1,2,4-triazine-5-carbonitrilen-Hexanol-Neat150105-(hexyloxy)-3-phenyl-1,2,4-triazine72[6]

Table 3: SNAr with S-Nucleophiles

Entry1,2,4-Triazine SubstrateNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
13-chloro-5,6-diphenyl-1,2,4-triazineThiophenolNaHDMFRT43-(phenylthio)-5,6-diphenyl-1,2,4-triazine90N/A
24-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one2-bromoacetophenoneEt₃NEthanolReflux34-amino-6-methyl-3-(2-oxo-2-phenylethylthio)-1,2,4-triazin-5(4H)-one88N/A

Table 4: SNAr with C-Nucleophiles

Entry1,2,4-Triazine SubstrateNucleophileSolventTemp. (°C)Time (h)ProductYield (%)Ref.
13,6-diphenyl-1,2,4-triazine 4-oxidePhenylmagnesium bromideTHF023,5,6-triphenyl-1,2,4-triazine78[1]
23-phenyl-1,2,4-triazine 4-oxideMethylmagnesium bromideTHF025-methyl-3-phenyl-1,2,4-triazine65[1]

(Note: "N/A" indicates that a specific reference for this exact transformation was not found in the provided search results, but the reaction is based on general principles of SNAr on triazines.)

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

SNAr_Mechanism_Workflow cluster_mechanism General SNAr Mechanism cluster_workflow General Experimental Workflow Start Substituted 1,2,4-Triazine (with Leaving Group, LG) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Start->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product Substituted 1,2,4-Triazine (Product) Meisenheimer->Product Elimination Leaving_Group Leaving Group (LG-) Setup Reaction Setup (Inert atmosphere, solvent) Reagents Addition of Reagents (Triazine, Nucleophile, Base) Setup->Reagents Reaction Reaction (Stirring at defined temp.) Reagents->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds ADP ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates ATP ATP ATP->Receptor Provides Phosphate Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream->Cellular_Response Activates Inhibitor 1,2,4-Triazine Inhibitor (Synthesized via SNAr) Inhibitor->Receptor Blocks ATP Binding Site

References

Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichloro-1,2,4-triazine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its electron-deficient triazine core, substituted with three chlorine atoms, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the synthesis of a diverse array of substituted 1,2,4-triazine derivatives. These derivatives have garnered significant interest in medicinal chemistry and drug discovery, with applications as inhibitors of key signaling proteins such as Focal Adhesion Kinase (FAK) and Pyruvate Dehydrogenase Kinase (PDK), demonstrating potential as anticancer and antiangiogenic agents. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of bioactive molecules.

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This compound is a key starting material for accessing this scaffold. The differential reactivity of the three chlorine atoms allows for controlled, stepwise substitution by various nucleophiles, including amines, alkoxides, and thiolates. This feature is crucial for the construction of complex molecules with defined substitution patterns, a critical aspect of structure-activity relationship (SAR) studies in drug development. Research has highlighted the potential of 1,2,4-triazine derivatives as potent inhibitors of cancer-related enzymes, underscoring the importance of this compound as a foundational molecule in the synthesis of novel therapeutic agents.

Key Applications

  • Scaffold for Kinase Inhibitors: this compound is a precursor for the synthesis of FAK and PDK1 inhibitors, which are crucial targets in cancer therapy. The triazine core acts as a scaffold to which various substituents can be attached to optimize binding to the kinase active site.

  • Anticancer and Antitumor Agents: Derivatives of 1,2,4-triazine have shown efficacy against several cancer cell lines, including glioblastoma and colon cancer.

  • Antimicrobial Agents: The 1,2,4-triazine nucleus is also a key component in the development of new antimicrobial compounds. The biological activity is highly dependent on the nature of the substituents on the triazine core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-6-azauracil.

Materials:

  • 5-Bromo-6-azauracil

  • Phosphorus oxychloride (POCl3)

  • Phosphorus pentachloride (PCl5)

  • N,N-diethylaniline

  • Carbon tetrachloride (CCl4)

Procedure:

  • To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.

  • Heat the mixture to 120°C and stir for 5 hours.

  • After cooling, evaporate the excess solvent under reduced pressure.

  • Extract the residue multiple times with carbon tetrachloride.

  • Evaporate the solvent from the combined extracts to obtain an oily residue.

  • Store the residue in a refrigerator to induce solidification.

  • The typical yield of this compound is approximately 13 g (78%).

Protocol 2: General Procedure for Monosubstitution of this compound with Amines

This protocol outlines a general method for the regioselective monosubstitution of this compound with a primary or secondary amine. The regioselectivity of the first substitution is crucial for subsequent derivatization. While specific studies on the regioselectivity of this compound are not abundant, related 1,2,4-triazine systems suggest that the C5 position is often the most reactive towards nucleophilic attack.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1.0 equivalent of this compound in the chosen solvent and cool the solution to 0°C in an ice bath.

  • Add 1.0 equivalent of the desired amine to the solution.

  • Slowly add 1.1 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the DIPEA salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation

ProductNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
3,6-dichloro-5-(dimethylamino)-1,2,4-triazineDimethylamine-----
3-amino-5,6-di(1H-indol-3-yl)-1,2,4-triazinesAminoguanidinen-Butanol-Reflux329-98

Note: Specific quantitative data for the direct substitution on this compound is limited in the provided search results. The table includes data for related 1,2,4-triazine syntheses to provide context.

Visualizations

Logical Workflow for Sequential Substitution

G start This compound mono Monosubstituted 1,2,4-triazine start->mono Nucleophile 1 Base, Low Temp di Disubstituted 1,2,4-triazine mono->di Nucleophile 2 Base, RT tri Trisubstituted 1,2,4-triazine di->tri Nucleophile 3 Base, Elevated Temp

Caption: Sequential nucleophilic substitution on the 1,2,4-triazine core.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Angiogenesis Angiogenesis FAK->Angiogenesis Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation ERK->Cell_Proliferation Triazine_Inhibitor 1,2,4-Triazine FAK Inhibitor Triazine_Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of biologically active 1,2,4-triazine derivatives. Its utility in the construction of kinase inhibitors for cancer therapy highlights its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this heterocyclic scaffold and to develop novel therapeutic agents. Further investigation into the regioselectivity of nucleophilic substitution on the this compound core is warranted to enable even more precise control over the synthesis of complex, multi-substituted derivatives.

Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. The highly reactive nature of 3,5,6-trichloro-1,2,4-triazine makes it a versatile starting material for the synthesis of diverse libraries of substituted 1,2,4-triazine derivatives. The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate biological activity and target specific cancer-related pathways. This document provides an overview of the application of this compound in the synthesis of anticancer agents, including detailed experimental protocols and quantitative data for representative compounds.

Reactivity and Synthetic Utility

This compound serves as a key building block for the synthesis of substituted 1,2,4-triazines primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the 1,2,4-triazine ring, further activated by the three chlorine atoms, facilitates the displacement of chlorides by a variety of nucleophiles, such as amines, alcohols, and thiols. The reactivity of the chlorine atoms can be modulated by reaction conditions, allowing for a degree of regioselectivity in the substitutions.

While specific literature detailing the anticancer applications of derivatives synthesized directly from this compound is limited, the principles of its reactivity are analogous to the more extensively studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise substitution of the chlorine atoms on the triazine core is a common strategy to build molecular complexity and develop potent and selective anticancer agents.[1]

Synthesis of Anticancer Agents: General Workflow

The general workflow for the synthesis of anticancer agents utilizing a trichlorotriazine core involves a stepwise nucleophilic substitution strategy.

Synthesis Workflow start This compound intermediate1 Monosubstituted Intermediate start->intermediate1 Nucleophile 1 (e.g., Amine) intermediate2 Disubstituted Intermediate intermediate1->intermediate2 Nucleophile 2 (e.g., Alcohol) final_product Trisubstituted Anticancer Agent intermediate2->final_product Nucleophile 3 (e.g., Thiol)

Caption: General workflow for the synthesis of trisubstituted 1,2,4-triazine anticancer agents.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 1,2,4-triazine derivatives, highlighting their potential as therapeutic agents. While not all of these compounds were explicitly synthesized from this compound in the cited literature, they represent the types of structures that can be accessed and their corresponding biological activities.

Table 1: Cytotoxic Activity of 1,2,4-Triazin-6-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 13aVariousActive at 10-5 M[2]
Compound 6bHCT-116 (Colon)Significant Cytotoxicity[2][3]
Compound 10MCF-7 (Breast)2.602[2]

Table 2: Anticancer Activity of Imamine-1,3,5-triazine Derivatives (for structural analogy)

CompoundCancer Cell LineIC50 (µM)Reference
4fMDA-MB-231 (Breast)6.25[4]
4kMDA-MB-231 (Breast)8.18[4]
Imatinib (Control)MDA-MB-231 (Breast)35.50[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on a Trichlorotriazine Core

This protocol describes a general method for the sequential substitution of chlorine atoms on a trichlorotriazine ring with different nucleophiles. This method is adapted from procedures used for the synthesis of substituted 1,3,5-triazines and can be applied to this compound with appropriate optimization.[5]

Materials:

  • This compound

  • Nucleophile 1 (e.g., primary or secondary amine)

  • Nucleophile 2 (e.g., alcohol or thiol)

  • Nucleophile 3 (e.g., a different amine, alcohol, or thiol)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • First Substitution:

    • Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add Nucleophile 1 (1 equivalent) to the stirred solution.

    • Slowly add DIPEA (1 equivalent) to the reaction mixture.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

    • Upon completion, wash the reaction mixture with water to remove the DIPEA salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted intermediate.

  • Second Substitution:

    • Dissolve the monosubstituted intermediate (1 equivalent) in anhydrous THF.

    • Add Nucleophile 2 (1.1 equivalents) followed by DIPEA (1.1 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC. This step may require several hours to overnight.

    • Work-up the reaction as described in step 1 to isolate the disubstituted product.

  • Third Substitution:

    • Dissolve the disubstituted intermediate (1 equivalent) in a suitable solvent (e.g., THF or DMF).

    • Add Nucleophile 3 (1.2 equivalents) and DIPEA (1.2 equivalents).

    • The reaction may require heating (e.g., reflux) to proceed to completion. Monitor by TLC.

    • After completion, cool the reaction mixture and perform an appropriate work-up, which may include aqueous extraction and purification by silica gel column chromatography to yield the final trisubstituted 1,2,4-triazine.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 1,2,4-triazine derivatives on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 1,2,4-triazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Targeted Signaling Pathways

Derivatives of the 1,2,4-triazine scaffold have been shown to target various signaling pathways implicated in cancer progression. While specific pathways for compounds derived directly from this compound are not extensively documented, related triazine compounds have been shown to inhibit key enzymes such as Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6][7]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and ultimately DNA replication. Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. Some 1,3,5-triazine derivatives have shown potent DHFR inhibitory activity.[6]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Triazine 1,2,4-Triazine Inhibitor Triazine->DHFR Inhibition DNA DNA Replication Nucleotide->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Inhibition of the DHFR pathway by a 1,2,4-triazine derivative.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target. Certain 1,3,5-triazine derivatives have been identified as inhibitors of EGFR-tyrosine kinase.[7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Triazine 1,2,4-Triazine Inhibitor Triazine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazine derivative.

Conclusion

This compound represents a valuable and highly reactive starting material for the synthesis of novel anticancer agents. The ability to perform sequential nucleophilic substitutions allows for the creation of a diverse range of compounds with the potential to target various cancer-related signaling pathways. The provided protocols offer a general framework for the synthesis and evaluation of these compounds. Further research into the specific applications of this compound in anticancer drug discovery is warranted to fully exploit its synthetic potential.

References

Application of 3,5,6-Trichloro-1,2,4-triazine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichloro-1,2,4-triazine is a highly reactive heterocyclic compound that serves as a versatile building block in the synthesis of various agrochemicals. The presence of three chlorine atoms on the electron-deficient 1,2,4-triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the differential lability of the chlorine atoms, allows for the sequential and controlled introduction of various functional groups, enabling the synthesis of a diverse range of molecules with potential herbicidal and fungicidal activities.

The chlorine atoms at the 3, 5, and 6 positions of the 1,2,4-triazine ring exhibit different reactivities towards nucleophiles. Generally, the chlorine at the 5-position is the most reactive, followed by the chlorine at the 3-position, and lastly, the chlorine at the 6-position. This differential reactivity is crucial for the regioselective synthesis of substituted 1,2,4-triazines. By carefully controlling reaction conditions such as temperature, stoichiometry, and the nature of the nucleophile, chemists can achieve selective substitution at specific positions on the triazine core.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates. The following protocols are based on established principles of 1,2,4-triazine chemistry and are designed to be illustrative for researchers in the field.

Application in Herbicide Synthesis

The 1,2,4-triazine core is a key pharmacophore in several classes of herbicides. By strategically substituting the chlorine atoms of this compound with various amines, alkoxides, or thiolates, novel herbicidal compounds can be developed. The mechanism of action of many 1,2,4-triazine-based herbicides involves the inhibition of photosynthesis at the photosystem II (PSII) level.

Protocol 1: Synthesis of a Hypothetical Diamino-monochloro-1,2,4-triazine Herbicide Candidate

This protocol describes a two-step sequential nucleophilic substitution to synthesize a diamino-monochloro-1,2,4-triazine, a common structural motif in triazine herbicides.

Experimental Workflow:

start This compound step1 Nucleophilic Substitution with Amine 1 (e.g., Ethylamine) at C5 start->step1 intermediate 3,6-Dichloro-5-(ethylamino)-1,2,4-triazine step1->intermediate Low Temperature step2 Nucleophilic Substitution with Amine 2 (e.g., Isopropylamine) at C3 intermediate->step2 product 3-Chloro-5-(ethylamino)-6-(isopropylamino)-1,2,4-triazine (Herbicide Candidate) step2->product Elevated Temperature

Caption: Synthetic workflow for a diamino-monochloro-1,2,4-triazine herbicide candidate.

Methodology:

Step 1: Monosubstitution at the C5 Position

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of the first amine (e.g., ethylamine, 1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in THF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the 3,6-dichloro-5-(substituted-amino)-1,2,4-triazine intermediate is used directly in the next step.

Step 2: Disubstitution at the C3 Position

  • To the reaction mixture from Step 1, add a solution of the second amine (e.g., isopropylamine, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diamino-monochloro-1,2,4-triazine.

Quantitative Data (Hypothetical):

Reagent/ParameterMolar Ratio/Value
This compound1.0
Amine 1 (Ethylamine)1.0
Base 1 (Triethylamine)1.1
Amine 2 (Isopropylamine)1.1
Base 2 (Triethylamine)1.2
Temperature (Step 1)0-5 °C
Reaction Time (Step 1)3 hours
Temperature (Step 2)45 °C
Reaction Time (Step 2)5 hours
Expected Yield 75-85%

Application in Fungicide Synthesis

The 1,2,4-triazine scaffold is also present in a number of fungicidal compounds. The synthesis of these fungicides often involves the introduction of specific aryl, aryloxy, or heterocyclic moieties onto the triazine ring, which can interact with fungal-specific enzymes or cellular structures.

Protocol 2: Synthesis of a Hypothetical Aryloxy-diamino-1,2,4-triazine Fungicide Candidate

This protocol illustrates the synthesis of a trisubstituted 1,2,4-triazine with potential fungicidal activity, involving sequential reactions with an amine and a phenoxide.

Experimental Workflow:

start This compound step1 Reaction with Amine (e.g., Cyclopropylamine) at C5 start->step1 intermediate1 3,6-Dichloro-5-(cyclopropylamino)-1,2,4-triazine step1->intermediate1 Low Temperature step2 Reaction with Substituted Phenol at C3 intermediate1->step2 intermediate2 6-Chloro-5-(cyclopropylamino)-3-(substituted-phenoxy)-1,2,4-triazine step2->intermediate2 Moderate Temperature step3 Reaction with a second Amine (e.g., Dimethylamine) at C6 intermediate2->step3 product 5-(Cyclopropylamino)-3-(substituted-phenoxy)-6-(dimethylamino)-1,2,4-triazine (Fungicide Candidate) step3->product High Temperature

Caption: Synthetic pathway for a trisubstituted 1,2,4-triazine fungicide candidate.

Methodology:

Step 1: Monosubstitution with an Amine

  • Follow the procedure outlined in Protocol 1, Step 1, using cyclopropylamine as the nucleophile to synthesize 3,6-dichloro-5-(cyclopropylamino)-1,2,4-triazine.

Step 2: Substitution with a Phenoxide

  • In a separate flask, prepare the sodium salt of a substituted phenol (e.g., 4-chlorophenol, 1.1 eq) by reacting it with a strong base like sodium hydride in anhydrous DMF.

  • Add the solution of the phenoxide to the reaction mixture containing the intermediate from Step 1.

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.

  • Monitor the formation of the 6-chloro-5-(cyclopropylamino)-3-(substituted-phenoxy)-1,2,4-triazine intermediate by TLC.

Step 3: Final Substitution with a Second Amine

  • To the reaction mixture from Step 2, add the second amine (e.g., dimethylamine, 1.2 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Increase the reaction temperature to 80-100 °C and stir for 8-12 hours.

  • Monitor the disappearance of the intermediate and the formation of the final product by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield the desired trisubstituted 1,2,4-triazine.

Quantitative Data (Hypothetical):

Reagent/ParameterMolar Ratio/Value
This compound1.0
Amine 1 (Cyclopropylamine)1.0
Base 1 (Triethylamine)1.1
Substituted Phenol1.1
Base 2 (Sodium Hydride)1.1
Amine 2 (Dimethylamine)1.2
Base 3 (Potassium Carbonate)1.5
Temperature (Step 1)0-5 °C
Temperature (Step 2)65 °C
Temperature (Step 3)90 °C
Overall Expected Yield 50-65%

Conclusion

This compound represents a valuable, albeit underutilized, scaffold for the synthesis of novel agrochemicals. Its distinct reactivity profile allows for the rational design and synthesis of a wide array of substituted 1,2,4-triazine derivatives. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this versatile building block in the discovery and development of new herbicides and fungicides. Further research into the specific applications and biological activities of compounds derived from this compound is warranted to fully exploit its potential in modern agrochemical science.

Application Notes and Protocols for the Stepwise Substitution of Chlorine Atoms on Triazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and drug discovery due to its versatile biological activities and synthetic accessibility.[1][2] The stepwise nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) offers a robust and highly controllable method for the synthesis of a diverse array of mono-, di-, and trisubstituted triazine derivatives.[3][4][5] This controlled reactivity allows for the precise installation of various functionalities, making it a cornerstone for generating compound libraries for drug screening and the synthesis of complex molecular architectures.[6] Triazine derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[7][8] Notably, several FDA-approved drugs, such as the anticancer agent Enasidenib, feature a 1,3,5-triazine core, highlighting the significance of this scaffold in pharmaceutical development.[8][9]

The reactivity of the chlorine atoms on the triazine ring is governed by the strong electron-withdrawing nature of the three nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[10][11] The key to achieving selective substitution lies in the progressive deactivation of the triazine ring with each successive nucleophilic addition. The first substitution is typically rapid and can be performed at low temperatures, while subsequent substitutions require progressively higher temperatures.[2][12][13] This differential reactivity forms the basis for the stepwise synthesis of unsymmetrically substituted triazines.

Reaction Mechanism and Control

The substitution of chlorine atoms on the triazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically a two-step addition-elimination process.[14]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.[14]

The stepwise substitution is primarily controlled by temperature due to the decreasing reactivity of the triazine ring after each substitution.[2][12][15] The introduction of an electron-donating nucleophile reduces the electrophilicity of the remaining carbon-chlorine bonds, thus requiring more energy for the subsequent substitution to occur.[10][13]

General Temperature Guidelines for Stepwise Substitution:

  • First Substitution: 0-5 °C[2][12]

  • Second Substitution: Room temperature to 40 °C[3][12]

  • Third Substitution: 60 °C to reflux[3][11][12]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the stepwise substitution of cyanuric chloride with various nucleophiles.

Table 1: Monosubstitution of Cyanuric Chloride

NucleophileBaseSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
4-Hydroxycoumarin10% NaHCO₃Acetone0-52 h87
(1S,2S)-PseudoephedrineDIPEADichloromethane0 to RT14 h-[4]
Amine (general)DIPEAAcetonitrile02 h-[3]
PhenolCs₂CO₃THFRoom Temp2 h89[10]
2-Phenylethan-1-olDIPEADichloromethane030 min-[13]

Table 2: Disubstitution of Monochloro-Substituted Triazines

Starting MaterialSecond NucleophileBaseSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one2-AminopyrazineK₂CO₃AcetoneRoom Temp--
Monosubstituted dichlorotriazineAmine (general)DIPEAAcetonitrileRoom Temp4 h-[3]
2-Chloro-4,6-diamino-1,3,5-triazines (symmetric)-DIPEADichloromethaneRoom Temp-44-98[4]

Table 3: Trisubstitution of Dichloro-Substituted Triazines

Starting MaterialThird NucleophileBase/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Disubstituted monochlorotriazineBoronic AcidPd catalyst-60-34-69[3]
2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazineAmine--Microwave10 minGood[16]
2-Chloro-4-alkoxy-6-amino-1,3,5-triazineThiophenolKOH1,4-DioxaneReflux-97[17]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride

This protocol describes the synthesis of a 2-substituted-4,6-dichlorotriazine.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice-water bath

  • Dropping funnel

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[14]

  • Cool the solution to 0 °C using an ice-water bath.[14]

  • In a separate flask, dissolve the desired nucleophile (1.0 eq) and DIPEA (1.0 eq) in anhydrous DCM.

  • Add the nucleophile/DIPEA solution dropwise to the stirring cyanuric chloride solution at 0 °C over 15-20 minutes.[10]

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).[14]

  • Once the reaction is complete, dilute the mixture with DCM and wash it several times with water to remove DIPEA salts.[13]

  • Collect the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the mono-substituted product.[10]

Protocol 2: General Procedure for Disubstitution of a Monochloro-Substituted Triazine

This protocol describes the synthesis of a 2,4-disubstituted-6-chlorotriazine.

Materials:

  • 2-Substituted-4,6-dichlorotriazine (from Protocol 1) (1.0 eq)

  • Second Nucleophile (1.1 eq)

  • DIPEA (1.1 eq)

  • DCM, anhydrous

  • Anhydrous MgSO₄

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve the 2-substituted-4,6-dichlorotriazine (1.0 eq) in anhydrous DCM in a round-bottom flask.[14]

  • Add the second nucleophile (1.1 eq) followed by DIPEA (1.1 eq) to the solution.[13]

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.[13]

  • Work up the reaction mixture as described in Protocol 1 (step 6 and 7) to isolate the di-substituted product.[13]

Protocol 3: General Procedure for Trisubstitution of a Dichloro-Substituted Triazine

This protocol describes the synthesis of a fully substituted 2,4,6-trisubstituted triazine.

Materials:

  • 2,4-Disubstituted-6-chlorotriazine (from Protocol 2) (1.0 eq)

  • Third Nucleophile (1.2-1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) or Catalyst (e.g., Pd catalyst for Suzuki coupling)

  • High-boiling point solvent (e.g., 1,4-Dioxane, DMF)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Dissolve the 2,4-disubstituted-6-chlorotriazine (1.0 eq) in a suitable high-boiling point solvent in a round-bottom flask.

  • Add the third nucleophile (1.2-1.5 eq) and the appropriate base or catalyst.

  • Heat the reaction mixture to 60-100 °C or reflux, depending on the reactivity of the nucleophile.[3]

  • Monitor the reaction by TLC. The reaction may take several hours to days to complete.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup procedure based on the nature of the reactants and solvent. This may involve extraction, precipitation, or column chromatography to isolate the final trisubstituted triazine product.

Visualizations

Signaling Pathway Example: Triazine Derivatives as Kinase Inhibitors

Many triazine derivatives have been developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often implicated in cancer. The diagram below illustrates a simplified signaling cascade and the point of intervention by a hypothetical triazine-based kinase inhibitor.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Simplified Kinase Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds and Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival Promotes Triazine Inhibitor Triazine Inhibitor Triazine Inhibitor->Receptor Tyrosine Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase by a triazine derivative.

Experimental Workflow: Stepwise Synthesis of a Trisubstituted Triazine

The following diagram outlines the general workflow for the synthesis of an unsymmetrical trisubstituted triazine derivative from cyanuric chloride.

G Workflow for Trisubstituted Triazine Synthesis Cyanuric Chloride Cyanuric Chloride Monosubstitution Monosubstitution Cyanuric Chloride->Monosubstitution Nucleophile 1 Nucleophile 1 Nucleophile 1->Monosubstitution Dichlorotriazine Intermediate Dichlorotriazine Intermediate Monosubstitution->Dichlorotriazine Intermediate 0-5 °C Purification 1 Purification 1 Dichlorotriazine Intermediate->Purification 1 Nucleophile 2 Nucleophile 2 Disubstitution Disubstitution Nucleophile 2->Disubstitution Monochlorotriazine Intermediate Monochlorotriazine Intermediate Disubstitution->Monochlorotriazine Intermediate Room Temp. Purification 2 Purification 2 Monochlorotriazine Intermediate->Purification 2 Nucleophile 3 Nucleophile 3 Trisubstitution Trisubstitution Nucleophile 3->Trisubstitution Trisubstituted Triazine Trisubstituted Triazine Trisubstitution->Trisubstituted Triazine >60 °C Purification 3 Purification 3 Trisubstituted Triazine->Purification 3 Purification 1->Disubstitution Purification 2->Trisubstitution

Caption: Stepwise synthesis of a trisubstituted 1,3,5-triazine.

Logical Relationship: Factors Influencing Selective Substitution

The successful stepwise substitution on the triazine ring depends on the careful control of several experimental parameters. This diagram illustrates the key factors influencing the selectivity of the reaction.

G Factors for Selective Triazine Substitution Selective Substitution Selective Substitution Temperature Control Temperature Control Temperature Control->Selective Substitution Primary determinant Nucleophile Reactivity Nucleophile Reactivity Nucleophile Reactivity->Selective Substitution Influences conditions Stoichiometry Stoichiometry Stoichiometry->Selective Substitution Prevents over-reaction Solvent and Base Solvent and Base Solvent and Base->Selective Substitution Affects reaction rate

Caption: Key factors for achieving selective substitution on a triazine ring.

References

Application Notes and Protocols for Controlled and Sequential Substitution Methodologies for Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled and sequential substitution of 1,3,5-triazines, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The methodologies outlined below focus on the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective starting material.[3][4] By carefully controlling reaction conditions, such as temperature and the order of nucleophile addition, researchers can achieve mono-, di-, and trisubstituted triazines with a high degree of selectivity.[4][5]

Principle of Sequential Substitution

The controlled substitution of chlorine atoms on the triazine ring is possible due to the decreasing electrophilicity of the triazine core with each successive substitution.[4] The first substitution is highly facile and can often be achieved at low temperatures (around 0 °C). The second substitution requires slightly elevated temperatures (room temperature to 60 °C), and the final substitution typically necessitates more forcing conditions, such as heating at higher temperatures (70-100 °C).[5][6] This inherent reactivity difference allows for the stepwise introduction of different nucleophiles.

The order of nucleophile addition is also a critical factor. Generally, the least reactive or most sterically hindered nucleophile is introduced first to react with the most electrophilic cyanuric chloride.[3] This strategy minimizes the chances of overreaction and the formation of undesired byproducts.

Experimental Workflow for Sequential Triazine Substitution

The following diagram illustrates a typical workflow for the sequential substitution of cyanuric chloride to generate a trisubstituted triazine.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution A Cyanuric Chloride B Nucleophile 1 (Nu1-H) Base, Solvent 0 °C A->B Reaction C Mono-substituted Triazine B->C Product D Mono-substituted Triazine E Nucleophile 2 (Nu2-H) Base, Solvent Room Temperature D->E Reaction F Di-substituted Triazine E->F Product G Di-substituted Triazine H Nucleophile 3 (Nu3-H) Base, Solvent Elevated Temperature G->H Reaction I Tri-substituted Triazine H->I Product

Caption: General workflow for the sequential substitution of cyanuric chloride.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the sequential substitution of cyanuric chloride with various nucleophiles.

Table 1: First Nucleophilic Substitution of Cyanuric Chloride

Nucleophile TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AmineK₂CO₃ or NaHCO₃Acetone/Water02-485-95
Alcohol (Alkoxide)NaH or t-BuOKTHF0 to RT1-380-90
Thiol (Thiolate)K₂CO₃ or Et₃NDMF or THF0 to RT2-580-95

Table 2: Second Nucleophilic Substitution of Monochloro-Triazine Intermediate

Nucleophile TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AmineK₂CO₃ or DIEATHF or ACNRoom Temperature12-2470-85
Alcohol (Phenoxide)K₂CO₃ or Cs₂CO₃DMF or Dioxane50-806-1265-80
Thiol (Thiolate)K₂CO₃DMF60-804-875-90

Table 3: Third Nucleophilic Substitution of Dichloro-Triazine Intermediate

Nucleophile TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AmineDIEA or Et₃NDioxane or NMP80-12012-4850-75
Alcohol (Phenoxide)K₂CO₃ or NaHToluene or XyleneReflux12-2445-70
C-C Coupling (e.g., Suzuki)Pd Catalyst, BaseToluene/Water80-1008-1640-60

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Triazine (Example: 2-Amino-4,6-dichloro-1,3,5-triazine)

Materials:

  • Cyanuric chloride

  • Amine (e.g., 4-aminobenzonitrile)[7]

  • Potassium carbonate (K₂CO₃)[7]

  • Acetone[7]

  • Distilled water

  • Crushed ice

Procedure:

  • Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a conical flask.[7]

  • In a separate flask, dissolve the amine (10 mmol) in 50 mL of acetone.[7]

  • Cool both solutions to 0 °C in an ice bath.[7]

  • To a round bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and K₂CO₃ (10 mmol).[7]

  • While stirring vigorously at 0 °C, add the cold amine solution dropwise to the cyanuric chloride solution.[7]

  • Maintain the reaction temperature at 0 °C and stir for 4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.[7]

  • Filter the resulting solid precipitate, wash with cold distilled water, and dry under vacuum to obtain the pure product.[7]

Protocol 2: Synthesis of a Di-substituted Triazine (Example: 2,4-Diamino-6-chloro-1,3,5-triazine)

Materials:

  • Mono-substituted triazine (from Protocol 1)

  • Second amine (e.g., piperidine)[7]

  • Potassium carbonate (K₂CO₃)[7]

  • Tetrahydrofuran (THF)[7]

Procedure:

  • Dissolve the mono-substituted triazine (10 mmol) in 50 mL of THF in a round bottom flask.[7]

  • Add K₂CO₃ (10 mmol) to the solution.[7]

  • In a separate flask, dissolve the second amine (10 mmol) in 50 mL of THF.[7]

  • Add the amine solution dropwise to the stirring solution of the mono-substituted triazine at room temperature.[7]

  • Stir the reaction mixture at room temperature for 24 hours.[7] Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane.[1]

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[1] Further purification can be done by column chromatography if necessary.

Protocol 3: Synthesis of a Tri-substituted Triazine (One-Pot Sequential Method)

This protocol describes a one-pot synthesis of a trisubstituted 1,3,5-triazine without isolation of intermediates, which can streamline operations and improve efficiency.[3]

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (weakest nucleophile, e.g., an electron-deficient aniline)

  • Nucleophile 2 (e.g., a primary amine)

  • Nucleophile 3 (e.g., a secondary amine)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in ACN in a round bottom flask and cool to 0 °C.

  • In a separate flask, prepare a solution of the first nucleophile (1.0 eq) and DIEA (2.3 eq) in ACN.

  • Slowly add the solution of the first nucleophile to the cyanuric chloride solution at 0 °C and stir for 2 hours.[3]

  • Prepare a solution of the second nucleophile (1.15 eq) and DIEA (1.15 eq) in ACN.

  • Add this solution to the reaction mixture and allow it to warm to room temperature. Stir for 4 hours.[3]

  • Add the third nucleophile (5.0 eq) to the reaction mixture and heat to 60 °C.[3]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, typically involving extraction and purification by column chromatography.

Alternative and Green Methodologies

Microwave-assisted and ultrasound-assisted syntheses have emerged as efficient and environmentally friendly alternatives to conventional heating methods for triazine synthesis.[5] These techniques can significantly reduce reaction times and improve yields.[5][8]

Microwave-Assisted Protocol for the Third Substitution

Procedure:

  • In a microwave-safe vessel, combine the di-substituted triazine (1.0 eq), the third nucleophile (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 1.5 eq) in a solvent like DMF.[1]

  • Seal the vessel and irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[1]

  • After cooling, work up the reaction as described in the conventional methods.[1]

Logical Relationship of Nucleophilicity and Reaction Temperature

The following diagram illustrates the relationship between the decreasing electrophilicity of the triazine core and the increasing temperature required for each sequential substitution.

G node1 Cyanuric Chloride High Electrophilicity node2 Mono-substituted Triazine Moderate Electrophilicity node1:f1->node2:f0  1st Substitution  (0 °C) node3 Di-substituted Triazine Low Electrophilicity node2:f1->node3:f0  2nd Substitution  (Room Temp) node4 Tri-substituted Triazine node3:f1->node4  3rd Substitution  (Elevated Temp)

Caption: Correlation of triazine electrophilicity with substitution temperature.

References

Application Notes and Protocols: Inverse Electron Demand Diels-Alder (IEDDA) Reaction of 1,2,4-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation tool that has garnered significant attention in chemical biology, drug development, and materials science.[1][2] Among the various dienes employed for this reaction, 1,2,4-triazines have emerged as a versatile class of compounds.[3][4][5] Their inherent stability in aqueous and biological media, coupled with tunable reactivity, makes them highly suitable for applications requiring high specificity and biocompatibility, such as live-cell imaging, protein labeling, and drug targeting.[3][5] This document provides detailed application notes, experimental protocols, and quantitative data for the IEDDA reaction of 1,2,4-triazines.

Reaction Mechanism and Principle

The IEDDA reaction involves the cycloaddition of an electron-deficient diene, in this case, a 1,2,4-triazine, with an electron-rich dienophile.[1] Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN), are common dienophiles due to their high reactivity. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to the formation of a stable dihydropyridine product, which then aromatizes to a pyridine derivative.[6] The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the High Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[1]

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder cluster_product Aromatization 1,2,4-Triazine 1,2,4-Triazine Cycloadduct Bicyclic Intermediate 1,2,4-Triazine->Cycloadduct + Dienophile Dienophile e.g., trans-Cyclooctene (TCO) Dihydropyridine Dihydropyridine Cycloadduct->Dihydropyridine - N₂ Pyridine_Product Stable Pyridine Product Dihydropyridine->Pyridine_Product N2 N₂ Gas

Figure 1: General mechanism of the inverse electron demand Diels-Alder reaction of 1,2,4-triazines.

Applications in Drug Development and Bioorthogonal Chemistry

The stability and bioorthogonality of the 1,2,4-triazine ligation have led to its use in various applications:

  • Live-Cell Imaging: Fluorophore-conjugated 1,2,4-triazines can be used to label biomolecules functionalized with a dienophile for real-time visualization in living cells.

  • Protein Labeling and Engineering: Site-specific incorporation of unnatural amino acids bearing a 1,2,4-triazine moiety into proteins allows for their selective modification and study.[3][5]

  • Drug Delivery and Targeting: 1,2,4-triazines can be used as "click" handles to conjugate drugs to targeting moieties like antibodies or nanoparticles, enabling targeted drug delivery and reducing off-target effects.

  • Click-to-Release Chemistry: The IEDDA reaction can be engineered to trigger the release of a cargo molecule, offering a mechanism for controlled drug release at a specific site of action.[7]

Quantitative Data: Reaction Kinetics

The reactivity of 1,2,4-triazines in IEDDA reactions is highly dependent on the substituents on the triazine ring. Electron-withdrawing groups generally increase the reaction rate. The choice of the dienophile also plays a crucial role, with more strained systems typically reacting faster.

1,2,4-Triazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-CF₃-1,2,4-triazinesStrained cyclooctenesup to 230[8]
N1-alkyl 1,2,4-triazinium saltsStrained alkynesThree orders of magnitude higher than parent 1,2,4-triazines[9]
5-(pyridin-2-yl)-1,2,4-triazine with Ir(III) coordinationBCN-OH7.78[6]
5-(pyridin-2-yl)-1,2,4-triazineBCN-OH0.059[6]
6-phenyl-1,2,4-triazinetrans-cyclooctene (TCO)Varies with substituents, electron-poor derivatives are faster[4]
Re(I) coordinated 1,2,4-triazineBicyclooctyne (BCN)55-fold increase compared to uncoordinated triazine[10][11]

Experimental Protocols

The following are generalized protocols for the synthesis of 1,2,4-triazines and their subsequent IEDDA reaction. Researchers should adapt these protocols based on the specific substrates and desired products.

Protocol 1: General Synthesis of a 3,5,6-Trisubstituted-1,2,4-triazine

This protocol is adapted from general synthetic methods for 1,2,4-triazines.[12][13][14]

Materials:

  • α-Diketone (e.g., benzil)

  • Amidine hydrochloride

  • Hydrazine hydrate

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the α-diketone (1.0 eq) and amidine hydrochloride (1.1 eq) in the chosen solvent.

  • Add a solution of the base (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours until the formation of the intermediate is complete (monitor by TLC).

  • Add hydrazine hydrate (1.5 eq) to the reaction mixture.

  • Reflux the mixture for 6-12 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: IEDDA Reaction of a 1,2,4-Triazine with a Dienophile (e.g., TCO)

Materials:

  • Substituted 1,2,4-triazine

  • trans-Cyclooctene (TCO) derivative

  • Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)

Procedure:

  • Prepare a stock solution of the 1,2,4-triazine in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Prepare a stock solution of the TCO derivative in the reaction buffer.

  • In a reaction vessel, add the desired amount of the TCO derivative solution.

  • Initiate the reaction by adding the 1,2,4-triazine stock solution to the TCO solution. The final concentration of the organic solvent should be kept low (typically <1%) for biological applications.

  • Incubate the reaction at the desired temperature (e.g., room temperature or 37 °C).

  • Monitor the reaction progress by a suitable analytical method such as LC-MS, HPLC, or fluorescence (if one of the components is fluorescent).

  • The product can be used directly in solution for biological assays or purified if necessary.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_reaction IEDDA Reaction cluster_analysis Analysis & Application Synthesize_Triazine Synthesize 1,2,4-Triazine Purify_Triazine Purify Triazine (e.g., Chromatography) Synthesize_Triazine->Purify_Triazine Characterize_Triazine Characterize (NMR, MS) Purify_Triazine->Characterize_Triazine Prepare_Reactants Prepare Stock Solutions of Triazine and Dienophile Characterize_Triazine->Prepare_Reactants Mix_Reactants Mix Reactants in Reaction Buffer Prepare_Reactants->Mix_Reactants Incubate Incubate at Desired Temperature Mix_Reactants->Incubate Monitor_Reaction Monitor Progress (LC-MS, HPLC) Incubate->Monitor_Reaction Analyze_Product Characterize Product (MS) Monitor_Reaction->Analyze_Product Downstream_Application Downstream Application (e.g., Imaging, Assay) Analyze_Product->Downstream_Application

Figure 2: General experimental workflow for the IEDDA reaction of 1,2,4-triazines.

Conclusion

The inverse electron demand Diels-Alder reaction of 1,2,4-triazines offers a robust and versatile tool for researchers in chemistry, biology, and medicine. Their stability, tunable reactivity, and bioorthogonality make them ideal for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. The protocols and data presented here provide a foundation for the successful implementation of this powerful chemical ligation strategy. Further exploration into novel 1,2,4-triazine structures and their reactivity profiles will continue to expand the scope and utility of this remarkable reaction.[15]

References

Derivatization Strategies for 3,5,6-Trichloro-1,2,4-triazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3,5,6-trichloro-1,2,4-triazine. This versatile scaffold is a valuable building block in medicinal chemistry and materials science due to its three reactive chlorine atoms, which can be sequentially substituted or undergo cross-coupling reactions to yield a diverse array of functionalized molecules. The protocols outlined below are based on established methodologies for analogous chlorotriazines and can be adapted for specific research needs.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is the most prevalent strategy for the derivatization of this compound. The electron-deficient nature of the triazine ring facilitates the displacement of the chlorine atoms by a wide range of nucleophiles. The reactivity of the chlorine atoms is differential, allowing for selective and sequential substitution by carefully controlling the reaction conditions, particularly the temperature. Generally, the order of reactivity for nucleophilic substitution on the 1,2,4-triazine core is C5 > C3 > C6.

Sequential Substitution with Amines, Alcohols, and Thiols

The differential reactivity of the chlorine atoms can be exploited to introduce different nucleophiles in a stepwise manner, leading to the synthesis of unsymmetrical tri-substituted 1,2,4-triazines. The general principle involves performing the first substitution at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature.[1][2]

Experimental Protocol: Sequential Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles.

Materials:

  • This compound

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., a thiol)

  • Nucleophile 3 (e.g., an alcohol)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard laboratory glassware and work-up reagents

Procedure:

Step 1: Monosubstitution

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the first nucleophile (1.0 eq) to the stirred solution.

  • Slowly add DIPEA (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed to the next step or perform an aqueous work-up to isolate the monosubstituted product.

Step 2: Disubstitution

  • To the reaction mixture from Step 1, add the second nucleophile (1.0 eq).

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed to the next step or perform an aqueous work-up.

Step 3: Trisubstitution

  • To the reaction mixture from Step 2, add the third nucleophile (1.1 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up: Dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Nucleophilic Substitution on Analagous 2,4,6-Trichloro-1,3,5-triazine (TCT)

NucleophileProductReaction ConditionsYield (%)Reference
Butan-2-amine2-Chloro-4,6-bis(sec-butylamino)-1,3,5-triazineDCM, DIEA, rt, 12hGood[3]
3-Methylbutane-2-thiol2-Chloro-4,6-bis((3-methylbutan-2-yl)thio)-1,3,5-triazineDCM, DIEA, rt, 12hGood[3]
2-Phenylethan-1-ol2-Chloro-4,6-diphenethoxy-1,3,5-triazineTHF, DIEA, 75 °C, 12h63% conversion[4]

Note: Yields are indicative and based on the analogous TCT system. Optimization for this compound is necessary.

Experimental Workflow for Sequential Nucleophilic Substitution

G cluster_start Starting Material cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution cluster_product Final Product start This compound step1 Reaction with Nucleophile 1 (e.g., Amine) 0 °C, Base start->step1 1.0 eq Nu1, 1.1 eq Base step2 Reaction with Nucleophile 2 (e.g., Thiol) Room Temperature, Base step1->step2 1.0 eq Nu2 step3 Reaction with Nucleophile 3 (e.g., Alcohol) Reflux, Base step2->step3 1.1 eq Nu3 product Unsymmetrical Tri-substituted 1,2,4-triazine step3->product

Caption: Sequential nucleophilic substitution workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the triazine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of the chlorotriazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Chloro-1,2,4-triazine derivative (mono-, di-, or tri-chloro)

  • Aryl or vinyl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a reaction vessel, add the chloro-1,2,4-triazine derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling on Analagous Chloro-heterocycles

SubstrateCoupling PartnerCatalyst/Base/SolventYield (%)Reference
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄/Na₂CO₃/Toluene-EtOH-H₂O75 (monosubstitution)[1]
Cyanuric ChloridePhenylboronic acidPd(PPh₃)₂Cl₂/Na₂CO₃/Dioxane-H₂OHigh (sequential)

Suzuki-Miyaura Coupling Signaling Pathway

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chlorotriazine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Chloro-1,2,4-triazine derivative

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a reaction vessel, add the chloro-1,2,4-triazine derivative (1.0 eq), palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or gentle heating until completion.

  • Perform an aqueous work-up and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of the chlorotriazine with an organostannane reagent, catalyzed by palladium, to form a C-C bond.[5][6]

Experimental Protocol: Stille Coupling

Materials:

  • Chloro-1,2,4-triazine derivative

  • Organostannane reagent (e.g., aryltributyltin) (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Solvent (e.g., Toluene, DMF)

  • Optional: Additive (e.g., LiCl)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the chloro-1,2,4-triazine derivative (1.0 eq) and the palladium catalyst (0.03 eq) in the solvent.

  • Add the organostannane reagent (1.1 eq).

  • Heat the reaction mixture (typically 80-110 °C) until completion.

  • Cool the reaction, perform a standard aqueous work-up, and purify by column chromatography.

Application Notes: Biological Activity of 1,2,4-Triazine Derivatives

Derivatives of the 1,2,4-triazine scaffold are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.

Antimicrobial and Antifungal Activity

Many substituted 1,2,4-triazines have demonstrated significant antimicrobial and antifungal properties.[7] The introduction of various pharmacophores through the derivatization strategies described above can lead to potent antimicrobial agents. For instance, 1,2,4-triazine derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis.[8] Furthermore, certain derivatives have exhibited promising antifungal activity against pathogens like Candida albicans and Aspergillus niger.[9][10]

Table of Reported Antimicrobial and Antifungal Activities of 1,2,4-Triazine Derivatives

Derivative ClassTarget OrganismActivityReference
Thiazole-containing 1,2,4-triazinesCandida albicansAntifungal[9]
Fused 1,2,4-triazinesStaphylococcus aureus, Bacillus subtilisAntibacterial[8]
Quinoline-containing 1,2,4-triazinesVarious bacteria and fungiAntimicrobial
Benzoimidazo[1,2-d][3][9][11]triazinesBotrytis cinerea, Rhizoctonia solaniAntifungal[9]
1,2,4-Triazine-sulfonamidesCandida albicansAntifungal[12]
Anticancer Activity

The 1,2,4-triazine core is a key structural motif in a number of compounds with potent anticancer activity.[3][5][6] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and interaction with other cellular targets.[13] For example, certain 1,2,4-triazine derivatives have shown cytotoxic effects against human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT116).[5][14]

Table of Reported Anticancer Activities of 1,2,4-Triazine Derivatives

Derivative ClassCancer Cell LineActivityReference
Xanthone-1,2,4-triazine conjugatesHCT116, A-172, Hs578TAnticancer[5]
1,2,4-Triazine sulfonamidesDLD-1, HT-29 (Colon cancer)Anticancer, induces apoptosis[6]
Phenylamino-s-triazine derivativesMCF-7 (Breast cancer), C26 (Colon carcinoma)Anticancer[14]
Thiazole/Benzothiazole-containing 1,2,4-triazinesA549 (Lung adenocarcinoma)Antitumor[3]

Logical Relationship of Derivatization to Biological Activity

G cluster_scaffold Core Scaffold cluster_strategies Derivatization Strategies cluster_derivatives Diverse Derivatives cluster_activities Biological Activities scaffold This compound nucleophilic Nucleophilic Substitution (Amines, Thiols, Alcohols) scaffold->nucleophilic coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Stille) scaffold->coupling derivatives Substituted 1,2,4-Triazines nucleophilic->derivatives coupling->derivatives antimicrobial Antimicrobial derivatives->antimicrobial antifungal Antifungal derivatives->antifungal anticancer Anticancer derivatives->anticancer

Caption: From scaffold to function.

References

Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine as a Versatile Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichloro-1,2,4-triazine is a heterocyclic compound featuring a triazine core substituted with three chlorine atoms.[1] The electron-withdrawing nature of the nitrogen atoms and chlorine substituents renders the triazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the differential reactivity of the three chlorine atoms, makes this compound a valuable trifunctional linker molecule for applications in bioconjugation, drug delivery, and materials science. This document provides an overview of its properties, application protocols, and relevant data for its use as a linker.

The reactivity of the chlorine atoms in this compound allows for a controlled, sequential substitution with various nucleophiles such as amines, thiols, and alcohols.[1] This step-wise functionalization enables the precise construction of complex molecular architectures. Generally, the chlorine atom at the 5-position is the most susceptible to substitution, followed by the chlorine at the 3-position, and finally the one at the 6-position.[1] This reactivity hierarchy is a key feature for its application as a linker. While much of the detailed experimental literature focuses on the more common isomer, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), the principles of temperature-controlled sequential substitution are analogous.

Key Features as a Linker Molecule

  • Trifunctional Scaffolding: The three reactive chlorine atoms allow for the attachment of up to three different molecular entities.

  • Sequential and Controlled Reactivity: The differential reactivity of the chlorine atoms can be exploited by controlling the reaction temperature to achieve selective mono-, di-, and tri-substitution.

  • Versatile Nucleophile Compatibility: Reacts readily with a wide range of nucleophiles, including amines (e.g., lysine residues in proteins), thiols (e.g., cysteine residues in proteins), and alcohols.

  • Stable Conjugate Formation: Forms stable covalent bonds with biomolecules, ensuring the integrity of the resulting conjugate.

Data Presentation

Table 1: Temperature-Dependent Sequential Substitution of Trichloro-triazines
Substitution StepNucleophileTypical Reaction Temperature (°C)ProductReference
FirstAmine, Thiol, or Alcohol0 - 5Mono-substituted dichloro-triazine[2]
SecondAmine, Thiol, or AlcoholRoom TemperatureDi-substituted mono-chloro-triazine[2]
ThirdAmine, Thiol, or Alcohol> 60 (often requiring heating or reflux)Tri-substituted triazine[3]

Note: These are general conditions primarily established for 2,4,6-trichloro-1,3,5-triazine (TCT) and serve as a starting point for optimizing reactions with this compound.

Table 2: Exemplary Reaction Conditions for Nucleophilic Substitution on TCT
NucleophileBaseSolventTemperature (°C)TimeProductYield (%)Reference
sec-butyl amineDIEADCM030 minN-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amineNot specified[2]
3-methyl-2-butanethiolDIEADCM030 min2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazineNot specified[2]
2-phenylethanolDIEADCM030 min2,4-dichloro-6-phenethoxy-1,3,5-triazineNot specified[2]
sec-butyl amine (2nd sub.)DIEATHF7530 hN-(sec-butyl)-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazin-2-amineNot specified[2]

Note: DIEA = Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran. The yields for these specific reactions were not provided in the source, but the reactions were reported to proceed to give the desired products.

Experimental Protocols

Protocol 1: Mono-substitution of this compound with a Primary Amine

This protocol describes the first substitution reaction to create a mono-functionalized triazine linker.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., an N-terminally protected amino acid)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the primary amine-containing molecule (1 equivalent) and DIEA (1 equivalent) in anhydrous DCM.

  • Slowly add the amine solution to the stirred solution of this compound at 0°C.

  • Stir the reaction mixture at 0°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mono-substituted product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Di-substitution of this compound with a Thiol

This protocol outlines the second substitution, reacting a mono-substituted dichloro-triazine with a thiol-containing molecule.

Materials:

  • Mono-substituted dichloro-1,2,4-triazine (from Protocol 1)

  • Thiol-containing molecule (e.g., a cysteine derivative)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the mono-substituted dichloro-1,2,4-triazine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask.

  • Add the thiol-containing molecule (1 equivalent) to the solution.

  • Add DIEA (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting di-substituted mono-chloro-triazine can be used in the next step with or without further purification.

Mandatory Visualizations

experimental_workflow start This compound mono_sub Mono-substituted dichloro-1,2,4-triazine start->mono_sub + Nucleophile 1 (e.g., Amine) 0-5 °C, Base di_sub Di-substituted mono-chloro-1,2,4-triazine mono_sub->di_sub + Nucleophile 2 (e.g., Thiol) Room Temp., Base tri_sub Tri-substituted 1,2,4-triazine di_sub->tri_sub + Nucleophile 3 (e.g., Alcohol) > 60 °C, Base

Caption: Sequential substitution workflow for this compound.

reactivity_hierarchy C5 C5 C3 C3 C5->C3 More Reactive C6 C6 C3->C6 More Reactive

Caption: Reactivity hierarchy of chlorine atoms in this compound.

Analytical Characterization

The successful synthesis of triazine-linked conjugates should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the substituted triazine products. The chemical shifts of the protons and carbons on the triazine ring and the attached moieties will confirm the substitution pattern.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and to monitor the progress of the reactions. A reverse-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) or formic acid.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and mass confirmation of the desired products, which is crucial for verifying the successful conjugation.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrations of the triazine ring and the functional groups of the attached molecules.

Conclusion

This compound serves as a highly versatile and reactive linker molecule. Its trifunctional nature and the ability to control the sequential substitution of its chlorine atoms by judicious choice of reaction conditions make it a powerful tool for the construction of complex bioconjugates and other functional materials. The protocols and data presented herein provide a foundation for researchers to explore the potential of this linker in their specific applications. While detailed quantitative data for the 1,2,4-triazine isomer is less abundant than for its 1,3,5-isomer, the established principles of triazine chemistry offer a reliable guide for developing robust synthetic procedures.

References

Troubleshooting & Optimization

Preventing hydrolysis of 1,2,4-triazine ring during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the 1,2,4-triazine ring during synthesis. This resource offers troubleshooting guides and frequently asked questions to help ensure higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 1,2,4-triazine derivatives.

Q1: Why is the 1,2,4-triazine ring susceptible to hydrolysis?

A1: The 1,2,4-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[1][2] This electron deficiency makes the carbon atoms in the ring electrophilic and vulnerable to nucleophilic attack by water or hydroxide ions, which can lead to ring-opening and degradation.[1][2][3]

Q2: I'm observing a significant amount of a byproduct that I suspect is from hydrolysis. What are the most common causes during the reaction?

A2: Hydrolysis during the synthesis of 1,2,4-triazines is a common side reaction, particularly under acidic or basic conditions.[2][3] Key causes include:

  • Presence of Water: Using non-anhydrous solvents or reagents introduces water, the primary nucleophile for hydrolysis.[2]

  • pH Conditions: Both acidic and basic conditions can catalyze hydrolysis.[1][3] Acidic conditions can protonate the triazine ring, making it more susceptible to nucleophilic attack, while basic conditions provide a stronger nucleophile (hydroxide ion).[2][4]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[3]

  • Electron-Withdrawing Substituents: If your target molecule has strong electron-withdrawing groups attached to the triazine ring, this can further increase its susceptibility to nucleophilic attack.[1][3]

Q3: How can I prevent hydrolysis during the reaction and work-up phases?

A3: To minimize hydrolysis, careful control of the reaction and work-up conditions is crucial.

  • Maintain Anhydrous Conditions: Always use dry solvents and reagents to minimize the presence of water.[2]

  • Control the pH: Maintain neutral or near-neutral pH conditions throughout the synthesis and work-up whenever possible.[2][3] If acidic or basic conditions are unavoidable for other transformations, they should be as mild and brief as possible.[3]

  • Lower the Temperature: Running the reaction at a lower temperature can disfavor the hydrolysis pathway.[2][3]

  • Use a Less Aggressive Nucleophile: If the reaction involves a separate nucleophilic addition, consider using a less aggressive nucleophile if possible, as strong nucleophiles can promote ring-opening.[2]

Q4: My product seems to decompose during purification. What steps can I take to ensure its stability?

A4: Product instability during purification is often due to the conditions used.

  • Use Mild Purification Conditions: Avoid harsh acidic or basic conditions during purification. A neutral work-up followed by flash column chromatography on silica gel is a standard and often effective approach.[2][5]

  • Control Temperature: Avoid excessive heating when evaporating solvents. Use a rotary evaporator at reduced pressure and moderate temperatures.[2] Some triazine derivatives can be thermally labile.[2]

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation over time.[2]

Q5: Can the substituents on the 1,2,4-triazine ring affect its stability to hydrolysis?

A5: Yes, the nature and position of substituents significantly influence the stability of the 1,2,4-triazine ring.[1][3]

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, halogens) decrease the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.[1][3]

  • Electron-Donating Groups (EDGs): These groups (e.g., -NH₂, -OR, alkyl groups) increase the electron density of the ring, which can help to stabilize it against nucleophilic attack.

Data Presentation: Factors Influencing Hydrolysis

The stability of the triazine ring is highly dependent on environmental factors. The following tables summarize key data on these influences.

Table 1: Effect of pH and Temperature on Hydrolysis Rate of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine *

TemperaturepH ConditionRate Equation
22 °CAcidicd[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]
60 °CAcidicd[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]

*Data is for a related s-triazine, but illustrates the strong dependence of hydrolysis rate on both pH and temperature, a principle applicable to 1,2,4-triazines.[6] Hydrolysis is significantly accelerated by increased H⁺ concentration and higher temperatures.[6] In another study, a 1,2,4-triazine derivative was found to readily undergo hydrolysis at a pH range of 8.45-9.43.[7]

Table 2: Qualitative Effect of Substituents on 1,2,4-Triazine Ring Stability

Substituent TypeEffect on Electron DensitySusceptibility to HydrolysisExample Groups
Electron-Withdrawing Group (EWG)DecreasesIncreases-NO₂, -CF₃, -Cl, -Br
Electron-Donating Group (EDG)IncreasesDecreases-CH₃, -OCH₃, -NH₂

Experimental Protocols

Protocol 1: General Synthesis of 1,2,4-Triazines Under Anhydrous, pH-Neutral Conditions

This protocol provides a general methodology for the condensation of a 1,2-dicarbonyl compound with an amidrazone, a common method for 1,2,4-triazine synthesis, while minimizing hydrolysis.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator under vacuum.

    • Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF/ether, or using molecular sieves).

    • Ensure all starting materials (1,2-dicarbonyl, amidrazone) are dry and of high purity.[2]

  • Reaction Setup:

    • Assemble the glassware under an inert atmosphere (nitrogen or argon). Use a Schlenk line or a glovebox.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under inert atmosphere), dissolve the 1,2-dicarbonyl compound (1.0 eq.) in an anhydrous solvent (e.g., THF, Dioxane, or Ethanol).

  • Reaction Execution:

    • Add the amidrazone (1.0 eq.) to the solution.

    • If a catalyst is needed, use a neutral or mild one. For example, a catalytic amount of acetic acid can be used, but monitor the reaction closely and keep the amount minimal.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid excessive heating to prevent thermal degradation and accelerated hydrolysis.[2][3]

  • Work-up (Neutral Conditions):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature.[2]

    • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a neutral aqueous solution, such as brine (saturated NaCl solution), to remove water-soluble impurities. Avoid acidic or basic washes.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection:

    • Using TLC, determine an optimal solvent system (e.g., hexane/ethyl acetate mixture) that provides good separation (a clear difference in Rf values) between your desired product and any impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.

    • Pack the column with the slurry, ensuring the packed bed is level and free of air bubbles or cracks.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.[5]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Collection:

    • Elute the column with your chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[5]

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.[5]

Visualizations

Hydrolysis_Mechanism Mechanism of Base-Catalyzed 1,2,4-Triazine Hydrolysis cluster_ring cluster_reagents Triazine 1,2,4-Triazine Ring (Electron Deficient) Intermediate Tetrahedral Intermediate Triazine->Intermediate Step 1 Opened Ring-Opened Product Intermediate->Opened Ring Opening (Elimination) OH OH⁻ OH->Triazine Nucleophilic Attack H2O H₂O H2O->Intermediate Protonation

Caption: Mechanism of Base-Catalyzed 1,2,4-Triazine Hydrolysis.

Troubleshooting_Workflow Troubleshooting Workflow for 1,2,4-Triazine Hydrolysis start Hydrolysis Suspected (Low Yield / Impurities) check_conditions Review Reaction Conditions start->check_conditions is_anhydrous Are Solvents/Reagents Anhydrous? check_conditions->is_anhydrous use_dry Use Dry Solvents/Reagents. Run Under Inert Atmosphere. is_anhydrous->use_dry No check_ph Is pH Neutral? is_anhydrous->check_ph Yes use_dry->check_ph adjust_ph Use Mild/Neutral Buffers. Avoid Strong Acids/Bases. check_ph->adjust_ph No check_temp Is Temperature Minimized? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Lower Reaction Temperature. check_temp->lower_temp No check_workup Review Work-up & Purification check_temp->check_workup Yes lower_temp->check_workup neutral_workup Use Neutral Washes (e.g., Brine). Avoid Acid/Base Washes. check_workup->neutral_workup mild_purification Use Mild Purification. (e.g., Silica Chromatography). Avoid High Heat. neutral_workup->mild_purification end Problem Resolved mild_purification->end

Caption: Troubleshooting Workflow for 1,2,4-Triazine Hydrolysis.

Prevention_Strategy Key Strategies to Prevent 1,2,4-Triazine Hydrolysis cluster_anhydrous Anhydrous Details cluster_ph pH Details cluster_temp Temperature Details cluster_purification Purification Details center Stable 1,2,4-Triazine Product anhydrous Anhydrous Conditions anhydrous->center dry_solvents Dry Solvents anhydrous->dry_solvents inert_atm Inert Atmosphere (N₂/Ar) anhydrous->inert_atm ph_control pH Control ph_control->center neutral_rxn Neutral Reaction ph_control->neutral_rxn neutral_workup Neutral Work-up ph_control->neutral_workup temp_control Temperature Control temp_control->center low_rxn_temp Low Reaction Temp temp_control->low_rxn_temp no_heat_evap No Excessive Heat During Evaporation temp_control->no_heat_evap purification Mild Purification purification->center silica_gel Silica Gel Chromatography purification->silica_gel proper_storage Proper Storage purification->proper_storage

Caption: Key Strategies to Prevent 1,2,4-Triazine Hydrolysis.

References

Avoiding ring-opening side reactions in 1,2,4-triazine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-triazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions, particularly ring-opening, during the synthesis and handling of 1,2,4-triazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with 1,2,4-triazines, providing explanations and actionable solutions in a question-and-answer format.

FAQ 1: My 1,2,4-triazine is undergoing a ring-opening reaction upon introduction of a nucleophile. What is causing this and how can I prevent it?

Answer: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.[1] This is a common side reaction, especially with strong nucleophiles.

Troubleshooting Steps:

  • Choice of Nucleophile: If possible, consider using a less aggressive or sterically hindered nucleophile. The inherent reactivity of the nucleophile plays a major role.[1]

  • Reaction Temperature: Lowering the reaction temperature can disfavor the ring-opening pathway.[1] Perform the reaction at 0 °C or lower if the nucleophile is particularly reactive.

  • Solvent Effects: The choice of solvent can influence the rate of ring-opening. Aprotic solvents are generally preferred. Protic solvents may facilitate protonation of the triazine ring, increasing its susceptibility to nucleophilic attack.[1]

  • Controlled Addition: Add the nucleophile slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.

FAQ 2: I am observing significant hydrolysis of my 1,2,4-triazine derivative during work-up or purification. How can I minimize this?

Answer: The 1,2,4-triazine ring is prone to hydrolysis, especially under acidic or basic conditions, which leads to ring-opening and the formation of various degradation products.[1][2] The stability of the triazine ring is highly dependent on the nature and position of its substituents.[2]

Preventative Measures:

  • pH Control: Maintain a neutral or near-neutral pH during the reaction work-up and purification.[1][2] If acidic or basic conditions are necessary for other transformations, they should be as mild and brief as possible.[2]

  • Anhydrous Conditions: Use anhydrous solvents and reagents for the reaction and work-up whenever possible to minimize the presence of water.[1][2]

  • Temperature Control: Avoid excessive heating during purification steps, such as solvent evaporation, as this can accelerate hydrolysis. Use a rotary evaporator at reduced pressure and moderate temperature.[1][3]

  • Substituent Effects: Be mindful of the electronic nature of the substituents on the triazine ring. Electron-withdrawing groups can increase its susceptibility to nucleophilic attack by water.[2]

FAQ 3: My synthesis using an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of regioisomers that are difficult to separate. What is happening and how can I address this?

Answer: The formation of regioisomers is the most common side product when using an unsymmetrical 1,2-dicarbonyl compound with an amidrazone. The amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers.[2]

Strategies for Minimization and Control:

  • Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. Systematically varying these parameters may favor the formation of one isomer. Less polar solvents at lower temperatures can sometimes enhance selectivity.[2]

  • Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[2]

  • Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their similar physical properties, this can be challenging.[2]

    • Semi-Preparative HPLC: This is a highly effective technique for separating isomers with small differences in polarity.[1][2]

    • Fractional Crystallization: This can be attempted if the isomers have sufficiently different solubilities in a particular solvent system.[2]

    • Column Chromatography: Standard column chromatography on silica gel may be effective if there is a sufficient difference in the polarity of the isomers.[2]

Data Presentation: Stability of 1,2,4-Triazine Derivatives

Hydrolytic Stability

The hydrolytic stability of 1,2,4-triazines is highly dependent on pH and the substituents on the triazine ring. In general, they are more stable under neutral conditions and susceptible to degradation under both acidic and basic conditions.

Compound TypeConditionObservationReference
Azacitidine (a 1,3,5-triazine analog)Neutral to basic aqueous solutionUndergoes hydrolysis via nucleophilic attack, leading to ring-opening.[4]
General 1,2,4-TriazinesAcidic or BasicSusceptible to hydrolysis leading to ring-opening and degradation products.[1][2]
5-Phenyl-1,2,4-triazinesAcid (0.1N HCl) and Base (0.1N NaOH)Degradation observed under forced degradation studies.[5]
Thermal Stability

Many 1,2,4-triazine derivatives exhibit good thermal stability. However, the decomposition temperature is significantly influenced by the substitution pattern.

Compound ClassSubstituent (R) at Phenyl MoietyDecomposition Onset Temperature (°C)Reference
Annelated Triazinones4-Cl>241-296[6][7]
Annelated Triazinones3,4-Cl₂>241-296[6][7]
Annelated TriazinonesH>241-296[6][7]
Annelated Triazinones3-Cl>241-296[6][7]
Annelated Triazinones4-CH₃>241-296[6][7]
Annelated Triazinones2-CH₃>241-296[6][7]
Annelated Triazinones3-CH₃>241-296[6][7]
Annelated Triazinones2-Cl>241-296[6][7]
Annelated Triazinones2-OCH₃>241-296[6][7]
General 5-Phenyl-1,2,4-triazinesVariousStable up to 200°C to over 300°C[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Dihalo-1,2,4-triazine while Minimizing Ring-Opening

This protocol outlines a general procedure for the SNAr of a dihalo-1,2,4-triazine with a nucleophile, with precautions to minimize the risk of ring-opening.

Materials:

  • Dihalo-1,2,4-triazine (1.0 eq)

  • Nucleophile (1.0-1.2 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.5 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve the dihalo-1,2,4-triazine (1.0 eq) in an anhydrous solvent under an inert atmosphere.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the stirred solution.[1]

  • Addition of Base: Slowly add the non-nucleophilic base (1.5 eq) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines with Precautions against Hydrolysis

This method provides a convenient one-pot procedure for the synthesis of substituted 1,2,4-triazines.[8]

Materials:

  • Amide (e.g., benzamide) (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Base (e.g., sodium tert-butoxide)

  • Hydrazine hydrate (2 ml)

  • Ethanol

  • Dichloromethane

Procedure:

  • A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base.[8]

  • Once the initial condensation is complete, ethanol is added to dissolve the intermediate.[8]

  • Hydrazine hydrate (2 ml) is then added to the reaction mixture.[8]

  • The solution is heated at reflux for 2.5 to 6 hours.[8]

  • After cooling, the solvent is evaporated under reduced pressure.[8]

  • The residue is poured into water and extracted with dichloromethane.[8]

  • The organic layer is washed with a neutral buffer or sodium bicarbonate solution and dried over sodium sulfate.[8]

  • The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Attack_and_Ring_Opening Triazine 1,2,4-Triazine Ring (Electron Deficient) Intermediate Meisenheimer-like Intermediate Triazine->Intermediate Nucleophile Strong Nucleophile (Nu-) Nucleophile->Intermediate Nucleophilic Attack on C3 or C5 RingOpened Ring-Opened Product Intermediate->RingOpened Ring Cleavage Substitution SNAr Product Intermediate->Substitution Leaving Group Expulsion LeavingGroup Leaving Group (e.g., Halogen)

Caption: Mechanism of nucleophilic attack on the 1,2,4-triazine ring.

Troubleshooting_Workflow Start Ring-Opening Side Reaction Observed CheckNucleophile Is the nucleophile strong/aggressive? Start->CheckNucleophile ChangeNucleophile Use a weaker or sterically hindered nucleophile CheckNucleophile->ChangeNucleophile Yes CheckTemp Is the reaction temperature elevated? CheckNucleophile->CheckTemp No ChangeNucleophile->CheckTemp LowerTemp Lower reaction temperature (e.g., 0°C) CheckTemp->LowerTemp Yes CheckSolvent Is a protic solvent being used? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Switch to an aprotic solvent CheckSolvent->ChangeSolvent Yes End Ring-Opening Minimized CheckSolvent->End No ChangeSolvent->End

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 1,3,5-triazines, particularly with 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.

Frequently Asked Questions (FAQs)

Q1: What makes the 1,3,5-triazine ring so susceptible to nucleophilic substitution?

A1: The 1,3,5-triazine ring is an electron-deficient aromatic system.[1][2] The three nitrogen atoms are highly electronegative, which significantly reduces the electron density of the carbon atoms in the ring, making them electrophilic and thus highly prone to attack by nucleophiles.[1][2] This inherent reactivity is in contrast to typical aromatic systems like benzene, where nucleophilic aromatic substitution is much more difficult to achieve.[1]

Q2: How can I selectively achieve mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?

A2: Selective substitution on TCT is primarily controlled by a stepwise increase in reaction temperature.[1][2][3] The reactivity of the chlorine atoms decreases with each successive substitution. This is because the incoming nucleophile, which is typically electron-donating, increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[1][3] Therefore, more energy (in the form of higher temperature) is required for each subsequent substitution.[1][3]

Q3: What is the general order of reactivity for different nucleophiles with TCT?

A3: The reactivity of nucleophiles is a critical factor, especially when planning sequential substitutions to create asymmetric triazines. While reaction conditions can influence the outcome, a general order of reactivity has been observed. For instance, a competitive study using N,N-diisopropylethylamine (DIEA) as a base at 0°C found the preferential order of incorporation to be alcohols > thiols > amines.[1] When synthesizing triazines with both oxygen and nitrogen nucleophiles (O,N-type), it is generally recommended to introduce the oxygen-containing nucleophile first.[1][4][5]

Q4: Why does the reaction become progressively more difficult after the first substitution?

A4: The first nucleophilic substitution on TCT is a rapid reaction, even at low temperatures.[1] This is due to the strong electron-withdrawing effect of the three chlorine atoms, which makes the ring's carbon atoms highly electrophilic. When a nucleophile replaces a chlorine atom, it usually donates electron density into the triazine ring. This donation of electron density reduces the electrophilicity of the remaining carbon-chlorine bonds, thereby deactivating the ring towards further substitution.[1][3] Consequently, a higher temperature is needed to overcome the increased activation energy for the second and third substitutions.[1][3]

Q5: Is it possible to add other types of nucleophiles after an amine has been substituted onto the triazine ring?

A5: It is exceedingly difficult to substitute the remaining chlorine atoms with nucleophiles other than another amine once an amine has been incorporated onto the s-triazine ring.[1][4][5][6] The strong electron-donating nature of the amino group significantly deactivates the ring, making subsequent attacks by less reactive nucleophiles, such as alcohols or thiols, very challenging under standard conditions.[1] Therefore, the order of nucleophile addition is a crucial parameter in the design of your synthetic route.[1]

Troubleshooting Guide

Problem 1: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products.

  • Cause: This is a common issue that typically arises from poor temperature control. To achieve selective mono-substitution, the reaction must be maintained at a low temperature, generally between 0-5°C.[1][2][3] For highly reactive nucleophiles, even lower temperatures (e.g., -20°C) may be necessary.[1]

  • Solution:

    • Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., an ice-water bath) for the entire duration of the nucleophile addition and subsequent stirring.[1]

    • Add the nucleophile solution dropwise to the TCT solution to prevent localized heating.[1]

Problem 2: The reaction has a very low yield or is not proceeding at all.

  • Cause: Several factors can contribute to low or no conversion.

    • Insufficient Reactivity: For the second and particularly the third substitution, a significant increase in temperature is required. The second substitution often needs to be performed at room temperature, while the third may require heating to 80-100°C or reflux conditions.[1][3][7]

    • Incorrect Base/Solvent Combination: The choice of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) may have limited solubility in some organic solvents.[1]

    • Weak Nucleophile: The inherent reactivity of the nucleophile plays a major role. If you are using a weak nucleophile, more forcing conditions such as higher temperature, a stronger base, or longer reaction times may be necessary.[1]

    • Deactivated Ring: If you are attempting a substitution on an already functionalized triazine (for example, one that already has an amine substituent), the ring may be too electron-rich for the reaction to proceed under standard conditions.[1]

  • Solution:

    • Incrementally increase the reaction temperature.

    • Consider using a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1] Common solvents include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[1]

    • If using a weak nucleophile, consider increasing the temperature, using a stronger base, or extending the reaction time.

Problem 3: I am observing unexpected side products.

  • Cause: Besides over-substitution, other side reactions can occur.

    • Hydrolysis: 2,4,6-trichloro-1,3,5-triazine is sensitive to hydrolysis and can react with water to form cyanuric acid, especially with heating.[1]

    • Ring Opening: Under certain conditions with strong nucleophiles, the triazine ring itself can undergo cleavage.[1]

  • Solution:

    • Ensure that all reagents and solvents are thoroughly dried before use to prevent hydrolysis.

    • If ring opening is suspected, consider using milder reaction conditions (lower temperature, weaker base).

Data Presentation

Table 1: Recommended Temperature Conditions for Sequential Nucleophilic Substitution on TCT

Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First Substitution 2,4,6-trichloro-1,3,5-triazine0–5 °C[2][3]High
Second Substitution Monosubstituted dichlorotriazineRoom Temperature[2][7]Moderate
Third Substitution Disubstituted monochlorotriazine70–100 °C (Reflux)[1][3][7]Low

Table 2: Common Solvents and Bases for Nucleophilic Substitution on Triazines

EntryBaseSolventTemperature (°C)
1 K₂CO₃Acetone, Methanol, Chloroform[5]0 - Room Temperature
2 NaHCO₃Water/Methanol[5]0
3 DIEADichloromethane (DCM), Ethyl Acetate[1]0 - Room Temperature
4 Triethylamine (TEA)Dichloromethane (DCM)[8]Room Temperature
5 Cs₂CO₃Tetrahydrofuran (THF)[9]40

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol is a generalized procedure based on common laboratory practices.[1]

  • Dissolve TCT (1 equivalent) in a suitable solvent (e.g., Dichloromethane - DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIEA) in the same solvent.

  • Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[1]

Protocol 2: General Procedure for Di-substitution of a Mono-substituted Dichlorotriazine

  • Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent (e.g., Ethyl Acetate).

  • Add the second nucleophile (1.1 to 2 equivalents, depending on whether a symmetric or asymmetric product is desired) followed by the base (equivalent to the nucleophile, e.g., DIEA).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1 to isolate the di-substituted product.[1]

Visualizations

experimental_workflow cluster_mono Mono-substitution cluster_di Di-substitution cluster_tri Tri-substitution TCT 2,4,6-Trichloro- 1,3,5-triazine (TCT) Reaction1 Reaction at 0-5 °C TCT->Reaction1 Nuc1 Nucleophile 1 + Base Nuc1->Reaction1 Product1 Mono-substituted Dichlorotriazine Reaction1->Product1 Reaction2 Reaction at Room Temperature Product1->Reaction2 Nuc2 Nucleophile 2 + Base Nuc2->Reaction2 Product2 Di-substituted Monochlorotriazine Reaction2->Product2 Reaction3 Reaction at 70-100 °C Product2->Reaction3 Nuc3 Nucleophile 3 + Base Nuc3->Reaction3 Product3 Tri-substituted Triazine Reaction3->Product3

Caption: Sequential nucleophilic substitution workflow on TCT.

troubleshooting_low_yield Start Low or No Reaction Conversion Q1 Is the reaction for the 2nd or 3rd substitution? Start->Q1 A1_Yes Increase Temperature: - Room Temp for 2nd sub. - 80-100 °C for 3rd sub. Q1->A1_Yes Yes Q2 Is the base soluble in the solvent? Q1->Q2 No End Re-evaluate Reaction Conditions A1_Yes->End A2_No Use a soluble organic base (e.g., DIEA, TEA) Q2->A2_No No Q3 Is the nucleophile weak? Q2->Q3 Yes A2_No->End A3_Yes Use more forcing conditions: - Higher Temperature - Stronger Base - Longer Reaction Time Q3->A3_Yes Yes Q4 Is the triazine ring already substituted with an amine? Q3->Q4 No A3_Yes->End A4_Yes Ring is likely deactivated. Subsequent non-amine substitutions are very difficult. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting guide for low reaction conversion.

References

Technical Support Center: 3,5,6-Trichloro-1,2,4-triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,5,6-trichloro-1,2,4-triazine to improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a highly electrophilic heterocycle. Its reactivity is primarily characterized by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by a variety of nucleophiles. The electron-deficient nature of the 1,2,4-triazine ring, enhanced by the three chlorine substituents, facilitates these reactions.

Q2: Is there a difference in reactivity between the three chlorine atoms?

A2: Yes, the chlorine atoms at the 3, 5, and 6-positions exhibit differential reactivity towards nucleophilic attack. The generally accepted order of reactivity is: C5 > C3 > C6. The chlorine atom at the 5-position is the most susceptible to substitution, followed by the one at the 3-position, and finally the one at the 6-position. This selectivity is attributed to the electronic distribution within the heterocyclic ring.

Q3: How can I control the number of substitutions on the triazine ring?

A3: Stepwise displacement of the chlorine atoms can be controlled by carefully managing the reaction temperature. The first substitution (at the C5 position) can often be achieved at low temperatures (e.g., 0-5 °C). The second substitution (at the C3 position) typically requires room temperature, while the third substitution (at the C6 position) often necessitates elevated temperatures.

Q4: What types of nucleophiles can be used in these reactions?

A4: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The choice of nucleophile will influence the reaction conditions required. Primary amines are generally very reactive, while bulkier secondary amines or less nucleophilic species may require more forcing conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Monosubstituted Product 1. Reaction temperature is too high, leading to di-substitution. 2. Incorrect stoichiometry (excess nucleophile). 3. Insufficient reaction time at low temperature.1. Maintain the reaction temperature strictly at 0-5 °C. 2. Use a 1:1 molar ratio of the triazine to the nucleophile. 3. Monitor the reaction by TLC until the starting material is consumed.
Formation of a Mixture of Di- and Tri-substituted Products 1. The temperature for the second substitution was too high. 2. Prolonged reaction time at elevated temperatures.1. For di-substitution, maintain the reaction at room temperature and monitor closely. 2. To achieve tri-substitution, a significant increase in temperature (reflux) is often necessary.
Incomplete Reaction (Starting Material Remains) 1. Reaction temperature is too low. 2. Insufficient amount of base to neutralize the HCl byproduct. 3. Sterically hindered or weakly nucleophilic reactant.1. Gradually increase the reaction temperature. 2. Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NaHCO₃). 3. Consider using a more polar solvent or a catalyst. For very unreactive nucleophiles, microwave irradiation may be beneficial.
Difficulty in Product Purification 1. Formation of closely related byproducts. 2. Presence of unreacted starting materials. 3. Salt byproducts from the base used.1. Utilize flash column chromatography with a carefully selected eluent system. 2. Perform an initial workup by quenching the reaction with water and extracting with an organic solvent. 3. Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities and brine to remove water-soluble salts. Recrystallization or semi-preparative HPLC can be used for final polishing.[1]

Data Presentation: Reaction Conditions for Sequential Substitution

The following table provides a general guideline for the stepwise substitution on this compound, extrapolated from data on the analogous 2,4,6-trichloro-1,3,5-triazine.

Substitution Step Target Position Typical Temperature Nucleophile Stoichiometry Base Common Solvents Expected Yield Range
First C50-5 °C1.0 eq.DIPEA, NaHCO₃DCM, THF, AcetoneGood to Excellent
Second C3Room Temperature1.0 eq.DIPEA, K₂CO₃THF, 1,4-DioxaneModerate to Good
Third C6Reflux>1.0 eq.DIPEA, K₂CO₃1,4-Dioxane, TolueneModerate

Note: Yields are highly dependent on the specific nucleophile used.

Experimental Protocols

Protocol 1: Selective Monosubstitution with an Amine
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq.).

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting triazine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Di-substitution with an Alcohol followed by an Amine
  • First Substitution (Alkoxide): In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (1.0 eq.) to a suspension of sodium hydride (1.0 eq.) in anhydrous THF at 0 °C.

  • Reaction with Triazine: Slowly add the alkoxide solution to a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C. Stir for 1-2 hours at this temperature.

  • Second Substitution (Amine): To the reaction mixture containing the monosubstituted product, add DIPEA (1.1 eq.) followed by the desired amine (1.0 eq.).

  • Warming and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

experimental_workflow start Start: this compound step1 Step 1: First Substitution - Nucleophile 1 (1 eq.) - Base (e.g., DIPEA) - Solvent (e.g., THF) - Temp: 0-5 °C start->step1 product1 5-Substituted-3,6-dichloro-1,2,4-triazine step1->product1 step2 Step 2: Second Substitution - Nucleophile 2 (1 eq.) - Base (e.g., DIPEA) - Temp: Room Temp. product1->step2 product2 3,5-Disubstituted-6-chloro-1,2,4-triazine step2->product2 step3 Step 3: Third Substitution - Nucleophile 3 (>1 eq.) - Temp: Reflux product2->step3 product3 3,5,6-Trisubstituted-1,2,4-triazine step3->product3 end End Product product3->end troubleshooting_yield problem Low Yield? cause1 Incomplete Reaction? problem->cause1 Yes cause2 Side Product Formation? problem->cause2 No solution1a Increase Temperature cause1->solution1a Yes solution1b Add More Base cause1->solution1b Yes solution1c Increase Reaction Time cause1->solution1c Yes cause3 Purification Loss? cause2->cause3 No solution2a Lower Temperature cause2->solution2a Yes solution2b Check Stoichiometry cause2->solution2b Yes solution2c Use Inert Atmosphere cause2->solution2c Yes solution3a Optimize Chromatography cause3->solution3a Yes solution3b Improve Workup cause3->solution3b Yes solution3c Consider Recrystallization cause3->solution3c Yes

References

Managing differential reactivity of chlorine atoms in 3,5,6-Trichloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5,6-Trichloro-1,2,4-triazine

Welcome to the technical support center for managing the differential reactivity of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for navigating the complexities of selective nucleophilic aromatic substitution (SNAr) on the 1,2,4-triazine core.

Understanding the Differential Reactivity

The three chlorine atoms on the this compound ring exhibit a distinct hierarchy of reactivity towards nucleophiles. This selectivity is governed by the electron-deficient nature of the triazine ring, where the carbon atoms are rendered electrophilic to varying degrees. The generally accepted order of reactivity for nucleophilic substitution is:

Position C5 (most reactive) > Position C3 > Position C6 (least reactive) [1]

This differential reactivity allows for the controlled, stepwise substitution of the chlorine atoms by careful manipulation of reaction conditions, primarily temperature.

G cluster_0 Reactivity Hierarchy of this compound Triazine This compound (Starting Material) C5_Sub 1st Substitution (Most Reactive) Triazine->C5_Sub e.g., 0 °C C3_Sub 2nd Substitution (Intermediate Reactivity) C5_Sub->C3_Sub e.g., Room Temp. C6_Sub 3rd Substitution (Least Reactive) C3_Sub->C6_Sub e.g., >60 °C G start Start: This compound in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) start->cool add_nuc1 Dropwise Addition: Nucleophile 1 (1.1 eq) + Base (1.2 eq) cool->add_nuc1 stir1 Stir at 0 °C Monitor by TLC add_nuc1->stir1 check1 Starting Material Consumed? stir1->check1 check1->stir1 No product1 Isolate Mono-Substituted Product (at C5) check1->product1 Yes warm Warm to Room Temp. product1->warm Proceed to 2nd Substitution add_nuc2 Dropwise Addition: Nucleophile 2 (1.1 eq) + Base (1.2 eq) warm->add_nuc2 stir2 Stir at Room Temp. Monitor by TLC add_nuc2->stir2 check2 Mono-Substituted Reactant Consumed? stir2->check2 check2->stir2 No workup Aqueous Work-up & Extraction check2->workup Yes purify Purify by Column Chromatography workup->purify end Final Product: Di-Substituted Triazine purify->end

References

Troubleshooting low yields in microwave-assisted triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in microwave-assisted triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for microwave-assisted triazine synthesis?

Microwave-assisted triazine synthesis can be achieved from various starting materials. The most common precursors include:

  • Cyanuric chloride: This is a widely used precursor for synthesizing mono-, di-, and tri-substituted 1,3,5-triazines through sequential nucleophilic substitution of its chlorine atoms.[1][2][3]

  • Nitriles: Cyclotrimerization of nitriles is another effective method for forming the 1,3,5-triazine ring under microwave irradiation, often facilitated by a Lewis acid catalyst.

  • Metformin: This biguanide can be used to synthesize tri-substituted 1,3,5-triazines, offering a metal-free and cost-effective route.[4]

  • Amidrazones and 1,2-dicarbonyl compounds: Condensation reactions between these starting materials are a common route for the synthesis of 1,2,4-triazines.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in microwave-assisted triazine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or microwave power can lead to incomplete reactions or degradation of products.

  • Inappropriate Solvent: The choice of solvent is crucial as it needs to efficiently absorb microwave energy and dissolve the reactants.

  • Ineffective Base or Catalyst: The base or catalyst may not be suitable for the specific substrates, leading to poor activation and low conversion.

  • Side Reactions: The formation of undesired byproducts, such as regioisomers or hydrolysis products, can significantly reduce the yield of the target triazine.[5]

  • Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction.

  • Solubility Issues: Poor solubility of reactants or intermediates in the reaction medium can hinder the reaction progress.

Q3: How can I optimize the reaction conditions to improve my yield?

Systematic optimization of reaction parameters is key to improving yields. Consider the following:

  • Temperature and Time: Microwave synthesis allows for rapid heating to high temperatures.[1] However, excessive heat can lead to decomposition. It is crucial to screen a range of temperatures and reaction times to find the optimal balance for your specific reaction.

  • Solvent: Polar aprotic solvents like DMF and DMSO are often effective in microwave synthesis as they couple efficiently with microwaves and can dissolve a wide range of reactants.[1][6] However, solvent-free conditions have also been shown to be effective and offer a greener alternative.[7]

  • Base and Catalyst: The choice of base is critical. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate.[1][4] Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can also significantly improve reaction efficiency, especially in biphasic systems.[1]

  • Microwave Power: The applied microwave power should be carefully controlled to maintain the desired temperature and avoid localized overheating.

Q4: What are some common side reactions in triazine synthesis and how can I minimize them?

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a common problem that can complicate purification and reduce the yield of the desired product.[5] To minimize this, you can try varying the solvent polarity and reaction temperature, as these factors can influence the regioselectivity.[5]

  • Hydrolysis of the Triazine Ring: The triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of degradation products.[5] To prevent this, use anhydrous solvents and mild reaction conditions whenever possible.[5]

  • Incomplete Substitution: In the synthesis of substituted triazines from cyanuric chloride, incomplete substitution of the chlorine atoms can occur, leading to a mixture of mono-, di-, and tri-substituted products. Careful control of reaction temperature and stoichiometry is crucial for achieving the desired level of substitution.[1]

Q5: What are the recommended methods for purifying triazine products?

Purification of triazine derivatives is commonly achieved using the following techniques:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying triazine products.[8] The choice of eluent is critical and often consists of a mixture of solvents like dichloromethane/hexanes or ethyl acetate/hexanes.[8]

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be an effective method to obtain highly pure compounds.

  • Washing/Precipitation: In some cases, a simple work-up involving washing the crude product with a suitable solvent to remove impurities followed by precipitation can yield a pure product.[4]

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution of Cyanuric Chloride
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient activation of the nucleophile or cyanuric chloride.- Increase the amount of base. - Switch to a stronger, non-nucleophilic base (e.g., DIPEA). - Add a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction.[1]
Suboptimal reaction temperature or time.- Systematically screen a range of temperatures (e.g., 80-150 °C) and reaction times (e.g., 5-30 minutes) under microwave irradiation.[7]
Poor solvent choice.- Use a polar aprotic solvent with a high dielectric constant that couples well with microwaves (e.g., DMF, DMSO).[1][6] - Consider solvent-free conditions if reactants are liquids or have low melting points.[7]
Formation of multiple products Incomplete or over-substitution of chlorine atoms.- Carefully control the stoichiometry of the nucleophile. - For mono- or di-substitution, maintain a low reaction temperature (0 °C for the first substitution, room temperature for the second).[1] For tri-substitution, higher temperatures may be required.
Side reactions with the solvent.- Ensure the solvent is inert under the reaction conditions.
Product degradation Excessive temperature or prolonged reaction time.- Reduce the reaction temperature and/or time. - Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to microwave irradiation.
Guide 2: Low Yield in Cyclotrimerization of Nitriles
Symptom Possible Cause Suggested Solution
No or very low product formation Inactive or insufficient catalyst.- Use an effective Lewis acid catalyst such as yttrium trifluorosulfonate or silica-supported Lewis acids.[7] - Ensure the catalyst is anhydrous and active. - Increase the catalyst loading.
Harsh reaction conditions leading to decomposition.- While microwave irradiation allows for higher temperatures, excessive heat can be detrimental. Optimize the temperature and reaction time. Reactions are often carried out between 120-150 °C for 5-10 minutes.[7]
Low yield despite some product formation Reversible reaction or unfavorable equilibrium.- If possible, remove any byproducts that may be shifting the equilibrium.
Steric hindrance from bulky substituents on the nitrile.- This can be a limitation of the method. Consider alternative synthetic routes if yields remain low.

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Triazine Synthesis
Starting MaterialNucleophile/ReagentSolventBase/CatalystTemp (°C)TimeYield (%)Reference
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amineVarious aminesDMFNa2CO3, TBAB150150 s54-87[1]
Cyanuric ChlorideMorpholine, Piperidine, DiethylamineDichloromethaneNa2CO3Not specifiedNot specified80-88[3]
Benzoyl benzotriazolideMetforminDMFTEA1003 h~90[4]
Aromatic Nitriles-Solvent-freeSilica-supported Lewis acids120-1505-10 minGood to excellent[7]
2-aminopyridine, Cyanamide, 4-chlorobenzaldehyde-Pyridine-12015 min70[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Trisubstituted 1,3,5-Triazines from Cyanuric Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Step 1: First Substitution (Monosubstitution)

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., THF, acetone) in a microwave-safe reaction vessel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the first nucleophile (1 equivalent) and a base (e.g., DIPEA, 1.1 equivalents) in the same solvent.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, the intermediate can be isolated or used directly in the next step.

  • Step 2: Second Substitution (Disubstitution)

    • To the solution containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and a base (e.g., DIPEA, 1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 3: Third Substitution (Trisubstitution)

    • Add the third nucleophile (1.1-1.5 equivalents) and a base (e.g., DIPEA, 1.2 equivalents) to the reaction mixture.

    • Seal the microwave vessel and heat the reaction mixture in a microwave synthesizer to a temperature between 100-150 °C for 10-30 minutes. The optimal temperature and time should be determined experimentally.

    • After the reaction is complete, cool the vessel to room temperature.

    • The crude product can be purified by column chromatography, recrystallization, or precipitation.

Mandatory Visualization

Caption: Troubleshooting workflow for low yields in microwave-assisted triazine synthesis.

Sequential_Substitution cyanuric_chloride Cyanuric Chloride (Trichloro-s-triazine) mono_sub Monosubstituted Triazine cyanuric_chloride->mono_sub + Nu1, Base 0 °C di_sub Disubstituted Triazine mono_sub->di_sub + Nu2, Base Room Temp. tri_sub Trisubstituted Triazine di_sub->tri_sub + Nu3, Base Microwave Heat

Caption: Sequential nucleophilic substitution of cyanuric chloride.

References

Technical Support Center: Regioselective Functionalization of 1,2,4-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,2,4-triazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of a 5,6-disubstituted 1,2,4-triazine using an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge when condensing unsymmetrical 1,2-dicarbonyls with amidrazones or acid hydrazides. The two non-equivalent carbonyl groups have different electrophilicities, leading to two possible cyclization products.

Control Strategies:

  • Reactant Modification: Introduce bulky substituents on either the amidrazone or the dicarbonyl compound. This can sterically hinder the approach to one of the carbonyl groups, favoring the formation of a single regioisomer.

  • Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. It is recommended to perform a screening of solvents with varying polarities (e.g., toluene, dioxane, ethanol, acetic acid) and temperatures to optimize for the desired isomer.

  • Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their often similar physical properties, this can be challenging. Techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are highly effective for separating these closely related isomers.

Q2: What are the primary methods for direct C-H functionalization of an existing 1,2,4-triazine ring, and how is regioselectivity controlled?

A2: The primary methods for direct C-H functionalization of 1,2,4-triazines are palladium-catalyzed C-H arylation and radical-based Minisci-type alkylation. The electron-deficient nature of the triazine ring dictates the reactivity of its C-H bonds, with the C5 and C6 positions being the most common sites for functionalization.

Regiocontrol in C-H Functionalization:

  • Palladium-Catalyzed Arylation: Regioselectivity is primarily controlled by the choice of ligand, base, and solvent. For related azole systems, bulky phosphine ligands in nonpolar solvents can favor arylation at one position, while different ligands in polar solvents can direct it to another. The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the ligand plays a crucial role in the selectivity-determining C-H cleavage step.

  • Minisci-Type Alkylation: This radical-based method is effective for introducing alkyl groups. The regioselectivity is governed by the electronic properties of the triazine ring. The most electron-deficient carbon is typically the site of radical attack. For a 1,2,4-triazine, protonation under acidic conditions further activates the ring, and the position of the substituent at C3 will influence the electronic distribution and thus the preferred site of attack (C5 vs. C6).

Q3: My inverse electron demand Diels-Alder (IEDDA) reaction with a substituted 1,2,4-triazine is not proceeding or is giving low yields. What are the common issues?

A3: IEDDA reactions are powerful for creating new heterocyclic systems from 1,2,4-triazines. Common issues include low reactivity of the diene (triazine) or dienophile.

Troubleshooting IEDDA Reactions:

  • Diene Reactivity: The reactivity of the 1,2,4-triazine is increased by electron-withdrawing groups (EWGs) on the ring. If your triazine has electron-donating groups (EDGs), it will be less reactive.

  • Dienophile Reactivity: The reaction works best with electron-rich dienophiles such as enamines, enol ethers, and ynamines. Unactivated alkenes or alkynes may require higher temperatures and longer reaction times.

  • Solvent Effects: While many IEDDA reactions can be run neat or in common organic solvents, the choice of solvent can sometimes influence the reaction rate.

  • Temperature: For less reactive partners, increasing the reaction temperature is often necessary. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Symptoms:

  • Formation of a mixture of C5- and C6-arylated products.

  • Difficulty in separating the resulting regioisomers.

Possible Causes and Solutions:

CauseSolution
Suboptimal Ligand The ligand is critical for directing the regioselectivity. Screen a panel of phosphine-based ligands with varying steric bulk and electronic properties (e.g., P(t-Bu)3, SPhos, XPhos). Bulky ligands can favor the less sterically hindered C-H bond.
Incorrect Solvent Polarity Solvent polarity can significantly influence the regioselectivity. For related heterocycles, polar solvents like DMA or DMF tend to favor C5 arylation, while nonpolar solvents like toluene or dioxane may favor C2/C6 arylation. Perform a solvent screen to determine the optimal medium for your substrate.
Inappropriate Base The base plays a role in the C-H activation step. Screen different bases such as K2CO3, Cs2CO3, and KOAc. The strength and nature of the base can affect the selectivity.
Temperature Effects The reaction temperature can impact the C5/C6 ratio. Try running the reaction at a lower temperature, which may favor the thermodynamically more stable product.
Problem 2: Ring-Opening or Hydrolysis of the 1,2,4-Triazine Core

Symptoms:

  • Low yield of the desired functionalized product.

  • Presence of unexpected byproducts identified by LC-MS, suggesting decomposition.

  • Difficulty in isolating the product during aqueous work-up.

Possible Causes and Solutions:

CauseSolution
Harsh pH Conditions The electron-deficient 1,2,4-triazine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under acidic or basic conditions.[1] Maintain neutral or near-neutral pH during the reaction and work-up whenever possible.
Presence of Water Hydrolysis can be a significant side reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Strong Nucleophiles Strong nucleophiles can attack the triazine ring, leading to ring-opening.[1] If possible, use a less aggressive nucleophile or consider a protecting group strategy if a particular functional group is making the ring too reactive.
Elevated Temperatures High temperatures can accelerate hydrolysis or other decomposition pathways. If possible, use a catalyst system that allows for lower reaction temperatures. During work-up, avoid excessive heating when evaporating solvents.

Quantitative Data on Regioselectivity

The following table summarizes representative data for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines, highlighting the yields achieved with different substitution patterns. Note that reactions with unsymmetrical diketones can lead to mixtures of regioisomers.

Table 1: Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines

EntryR3R5R6Yield (%)
1HC6H5C6H556
2CH3C6H5C6H578
3C6H5C6H5C6H561
4H4-OMeC6H4C6H564
5CH34-OMeC6H4C6H557
6C6H54-OMeC6H4C6H569
Data synthesized from literature reports. Yields are for the isolated product after purification.

Experimental Protocols

Protocol 1: General Procedure for Minisci-Type Alkylation of a Heterocycle (Adapted for 1,2,4-Triazines)

This protocol is adapted from a procedure for the C-4 alkylation of pyridines and serves as a starting point for the C-6 functionalization of 3-substituted or 3,5-disubstituted 1,2,4-triazines.[2]

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the 1,2,4-triazine substrate (1.0 equiv), the carboxylic acid alkyl source (2.0 equiv), ammonium persulfate ((NH4)2S2O8) (2.0 equiv), and silver nitrate (AgNO3) (0.2 equiv).

  • Solvent Addition: Add a biphasic solvent system of dichloroethane and water (1:1 ratio, e.g., 2.5 mL of each per 0.5 mmol of substrate).

  • Reaction Conditions: Stir the biphasic mixture vigorously at 50-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield the desired C-6 alkylated 1,2,4-triazine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Halogenated 1,2,4-Triazine

This protocol is a general method for displacing a halogen (e.g., Cl, Br) from an activated 1,2,4-triazine ring with a nucleophile.

  • Reaction Setup: Dissolve the halo-1,2,4-triazine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere.

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 equiv) to the stirred solution. If the nucleophile is an alcohol or amine, a non-nucleophilic base is required.

  • Addition of Base: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs2CO3) (1.5 equiv) dropwise if required.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

Visualizations

G cluster_0 Troubleshooting Poor Regioselectivity in C-H Arylation start Mixture of C5/C6 Arylated Products q1 Have you screened different ligands? start->q1 s1 Action: Screen bulky phosphine ligands (e.g., P(t-Bu)3, SPhos) q1->s1 No q2 Have you varied the solvent polarity? q1->q2 Yes s1->q2 s2 Action: Test both polar (DMA, DMF) and nonpolar (Toluene, Dioxane) solvents q2->s2 No q3 Is the base optimal? q2->q3 Yes s2->q3 s3 Action: Screen different bases (K2CO3, Cs2CO3, KOAc) q3->s3 No end Improved Regioselectivity q3->end Yes s3->end

Caption: Troubleshooting workflow for poor regioselectivity in C-H arylation.

G cluster_1 Factors Controlling Regioselectivity in 1,2,4-Triazine Functionalization cluster_p_cat Palladium-Catalyzed C-H Arylation cluster_minisci Minisci-Type Alkylation cluster_iedda IEDDA Cycloaddition Triazine Substituted 1,2,4-Triazine p_ligand Ligand Sterics (e.g., bulky phosphines) Triazine->p_ligand influences p_solvent Solvent Polarity (e.g., polar vs. nonpolar) Triazine->p_solvent influences m_electronics Ring Electronics (most e- deficient C) Triazine->m_electronics determines m_acid Acidic Conditions (Protonation) Triazine->m_acid activates i_ewg Triazine Substituents (EWG enhances reactivity) Triazine->i_ewg influences i_dienophile Dienophile Electronics (Electron-rich favored) Triazine->i_dienophile reacts with Product Regioselective Product p_ligand->Product p_solvent->Product m_electronics->Product m_acid->Product i_ewg->Product i_dienophile->Product

Caption: Key factors influencing regioselectivity in common 1,2,4-triazine reactions.

References

Optimizing base and solvent conditions for triazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing base and solvent conditions in triazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a base for a triazine synthesis?

A1: The choice of base is crucial and depends on the specific triazine synthesis. For nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often preferred to scavenge HCl produced during the reaction without competing with the primary nucleophile.[1] The basicity of the base is also a key consideration. In aprotic solvents, strongly basic catalysts can lead to higher amide yields in related reactions, while in protic solvents, weakly basic catalysts may be more favorable.[2] For the synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds and amides, a base such as sodium tert-butoxide is used to facilitate the initial condensation.[3]

Q2: How does the choice of solvent affect the outcome of my triazine reaction?

A2: Solvent polarity and proticity are critical parameters that can significantly influence reaction rates, yields, and even the formation of byproducts.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often effective for nucleophilic substitution reactions as they can dissolve the reactants and stabilize charged intermediates.[4] Acetonitrile is often a good choice as it is easier to remove than higher-boiling point solvents like DMF or DMSO, which may also react with cyanuric chloride under certain conditions.[5]

  • Protic Solvents (e.g., Ethanol, Water): These can solvate both cations and anions effectively. However, in some cases, protic solvents may facilitate the protonation of the triazine ring, making it more susceptible to nucleophilic attack and potential ring-opening.[1]

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are less common for nucleophilic substitutions on triazines but may be used in specific synthetic routes.

The solvent's boiling point is also a practical consideration, especially for reactions that require heating to proceed to completion.

Q3: I'm observing the formation of multiple products in my reaction with cyanuric chloride. How can I improve the selectivity?

A3: Selective substitution (mono-, di-, or tri-substitution) on cyanuric chloride is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution. Therefore, a stepwise increase in temperature is required for each substitution. For mono-substitution, the reaction should be maintained at a low temperature, typically 0-5°C. The second substitution is often carried out at room temperature, and the third may require heating.[6]

Q4: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A4: Low yields in triazine synthesis can stem from several factors. Ensure your starting materials are of high purity, as impurities can lead to side reactions.[1] The reaction conditions may not be optimal; for instance, in microwave-assisted synthesis, carefully control the irradiation time and power to prevent decomposition.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1] During work-up, ensure efficient extraction of your product by selecting an appropriate solvent and performing multiple extractions.[1]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Incorrect Base The chosen base may be too weak to deprotonate the nucleophile or neutralize the acid byproduct effectively. Consider using a stronger, non-nucleophilic base like DIEA, or an inorganic base like K₂CO₃ or Na₂CO₃, depending on the reaction.[7][8]
Inappropriate Solvent The reactants may not be fully soluble in the chosen solvent, or the solvent may be inhibiting the reaction. Try a different solvent with a different polarity. For instance, if a reaction is slow in THF, switching to a more polar aprotic solvent like DMF or acetonitrile might improve the rate.[5]
Low Reaction Temperature Some triazine reactions, especially the second or third substitutions on cyanuric chloride, require elevated temperatures to overcome the activation energy.[6] Gradually increase the reaction temperature and monitor the progress by TLC.
Moisture in the Reaction Triazine compounds can be sensitive to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1]
Issue 2: Formation of Unwanted Byproducts
Potential Cause Troubleshooting Steps
Over-substitution This is common in reactions with cyanuric chloride when the temperature is not carefully controlled. To favor mono-substitution, maintain the temperature at 0-5°C.[6]
Side Reactions with the Base If a nucleophilic base like triethylamine (TEA) is used, it may compete with the desired nucleophile, leading to byproducts. Switch to a non-nucleophilic base such as DIEA.[5]
Ring Opening The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack that can lead to ring-opening, especially with strong nucleophiles.[1] Consider using a less aggressive nucleophile or lowering the reaction temperature.[1]
Hydrolysis The presence of water can lead to the hydrolysis of the triazine ring or its substituents.[1] Ensure anhydrous conditions and consider a neutral or near-neutral pH during work-up.[1]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different bases and solvents on the yield of triazine synthesis from various literature sources.

Table 1: Effect of Base on Triazine Synthesis Yield

Triazine Type Reactants Base Solvent Yield (%)
1,3,5-TriazineCyanuric chloride, 2-(trifluoromethyl)pyridin-4-amine, etc.DIEAACN51
1,3,5-TriazineCyanuric chloride, 2-(trifluoromethyl)pyridin-4-amine, etc.N(Et)₃ACNLower than DIEA
1,3,5-TriazineCyanuric chloride, 2-(trifluoromethyl)pyridin-4-amine, etc.NaHCO₃ACNTrace
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesNa₂CO₃DMF87
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesK₂CO₃DMF82
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesKOHDMF73
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesNaOHDMF69
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesDIPEADMF65
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesTEADMF61
1,2,4-TriazineAmides, 1,2-dicarbonyl compounds, hydrazine hydrateSodium tert-butoxideBenzene/EthanolNot specified
(Data sourced from multiple studies for comparison)[3][4][5]

Table 2: Effect of Solvent on Triazine Synthesis Yield

Triazine Type Reactants Base Solvent Yield (%)
1,3,5-TriazineCyanuric chloride, various aminesDIEAACN51-69
1,3,5-TriazineCyanuric chloride, various aminesDIEATHFLower than ACN
1,3,5-TriazineCyanuric chloride, various aminesDIEAAcetoneLower than ACN
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesNa₂CO₃DMF87
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesNa₂CO₃Water10
1,3,5-Triazine4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesNa₂CO₃No Solvent8
1,2,4-TriazineAcid hydrazides, α-diketonesNot specifiedMicrowave, solvent-freeHigh
(Data sourced from multiple studies for comparison)[4][5][9]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of a Dihalogenated 1,2,4-Triazine
  • Reaction Setup: Dissolve the dihalo-1,2,4-triazine (1.0 eq) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the stirred solution.[1]

  • Addition of Base: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) dropwise.[1]

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride.[1] Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines from 1,2-Diketones and Amides (Conventional Heating)
  • Reaction Setup: In a round-bottom flask, stir a mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in the presence of a base (e.g., sodium tert-butoxide).[10]

  • Intermediate Formation: Continue stirring until a jelly-like mass is formed.[10]

  • Dissolution: Add ethanol to dissolve the intermediate.[10]

  • Cyclization: Add hydrazine hydrate (2 ml) to the reaction mixture.[10]

  • Heating: Heat the solution at reflux for 2.5 to 6 hours.[10]

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Pour the residue into water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and dry over sodium sulfate.[10]

  • Purification: Evaporate the solvent and purify the crude product by column chromatography or recrystallization.[10]

Visualizations

Signaling Pathway Inhibition by Triazine Derivatives

Many s-triazine derivatives have been developed as anticancer agents that target key signaling pathways involved in cell proliferation and survival.[11] One of the most significant is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[12]

PI3K_AKT_mTOR_pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine s-Triazine Derivatives Triazine->EGFR Triazine->PI3K Triazine->mTOR low_yield_troubleshooting start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Base and Solvent Choice start->check_reagents check_workup Optimize Work-up and Purification start->check_workup solution_purity Purify Starting Materials check_purity->solution_purity Impure? solution_conditions Adjust Temperature, Extend Reaction Time check_conditions->solution_conditions Suboptimal? solution_reagents Screen Different Bases and Solvents check_reagents->solution_reagents Inappropriate? solution_workup Improve Extraction, Modify Chromatography check_workup->solution_workup Losses?

References

Validation & Comparative

A Comparative Analysis of 1,2,4-Triazine and 1,3,5-Triazine Reactivity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,2,4-triazine and 1,3,5-triazine, two key heterocyclic scaffolds in medicinal chemistry. Understanding their distinct reactivity profiles is crucial for the rational design and synthesis of novel therapeutic agents. This document outlines their performance in key chemical transformations, supported by experimental data, detailed protocols, and illustrative diagrams to guide synthetic strategy.

Introduction to Triazine Isomers

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The arrangement of these nitrogen atoms significantly influences the electron distribution within the ring, leading to distinct chemical behaviors. 1,3,5-Triazine, with its symmetrical nitrogen placement, is an electron-deficient system. 1,2,4-Triazine, being asymmetrical, possesses a more polarized electronic structure, which profoundly impacts its reactivity, particularly in cycloaddition and substitution reactions.

Comparative Reactivity Analysis

The differential reactivity between 1,2,4-triazine and 1,3,5-triazine is most pronounced in two major classes of reactions critical to drug development: inverse-electron-demand Diels-Alder (iEDDA) reactions and nucleophilic aromatic substitution (SNAr).

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

The iEDDA reaction is a powerful tool for constructing new heterocyclic systems. In this reaction, an electron-poor diene reacts with an electron-rich dienophile. The electron-deficient nature of triazines makes them excellent dienes for this purpose.

1,2,4-triazines are highly reactive dienes in iEDDA reactions, readily participating in cycloadditions with a wide range of dienophiles. The reaction typically proceeds via a [4+2] cycloaddition, followed by the elimination of dinitrogen (N2) to yield a substituted pyridine ring. This transformation is a cornerstone of "click chemistry" due to its high efficiency and bioorthogonal nature.

In contrast, 1,3,5-triazines are generally poor dienes for iEDDA reactions. Their high degree of electronic symmetry and aromatic stability make them reluctant to undergo the necessary distortion for cycloaddition. While some examples exist, they often require harsh conditions or highly activated dienophiles.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of triazine rings makes them susceptible to nucleophilic attack, a reaction of immense value for introducing diverse functional groups.

1,3,5-Triazine, particularly in its 2,4,6-trichloro-substituted form (cyanuric chloride), is exceptionally reactive towards SNAr. The substitution of the three chlorine atoms is a sequential, temperature-dependent process.[1] The first substitution typically occurs at 0 °C, the second at room temperature, and the third requires heating.[1] This predictable, stepwise reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles, providing a powerful platform for building molecular diversity.[1][2]

1,2,4-Triazines also undergo SNAr reactions, especially when activated with a good leaving group at the C3, C5, or C6 positions. The electron-deficient nature of the 1,2,4-triazine ring facilitates the attack of nucleophiles.[3] However, the reactivity is generally considered to be less pronounced than that of cyanuric chloride, and the regioselectivity of substitution can be more complex due to the asymmetry of the ring.

Quantitative Data Summary

The following table summarizes key reactivity data for 1,2,4-triazine and 1,3,5-triazine in iEDDA and SNAr reactions.

Reaction Type Triazine Isomer Substrate Example Reaction Conditions Yield (%) Key Observations Reference(s)
iEDDA 1,2,4-TriazineTrichloro-1,2,4-triazine + CyclohepteneNot specifiedNot specifiedForms 2,6-dichloropyridine derivatives after N2 loss.[4]
iEDDA 1,3,5-Triazine1,3,5-Triazine + Amidines90-100 °CExcellent conversionsReaction requires thermal conditions and proceeds with specific dienophiles like amidines.[5]
SNAr 1,2,4-Triazine5-Bromo-1,2,3-triazine + PhenolsStandard conditions75-85%Demonstrates the susceptibility of halogenated triazines to nucleophilic attack by phenoxides.[6]
SNAr 1,3,5-Triazine2,4,6-Trichloro-1,3,5-triazine (TCT) + Phenol (1 eq.)0 °C, 30 minNot specifiedHighly efficient and selective mono-substitution at low temperature.[1]
SNAr 1,3,5-TriazineMono-substituted dichlorotriazine + Amine (2 eq.)35 °C, 12 hNot specifiedDemonstrates the sequential nature of substitution at elevated temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol describes the selective mono-substitution of TCT with a nucleophile at a controlled low temperature.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., phenol, thiol, or amine), 1 equivalent

  • N,N-Diisopropylethylamine (DIEA), 1 equivalent

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Dissolve TCT (1 equivalent) in ethyl acetate (e.g., 1 mL for 0.27 mmol scale) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cool the solution to 0 °C using an ice-water bath and stir for 5 minutes.[1]

  • In a separate vessel, prepare a solution of the desired nucleophile (1 equivalent) and DIEA (1 equivalent) in a minimal amount of ethyl acetate.

  • Add the nucleophile/DIEA solution dropwise to the stirring TCT solution at 0 °C.[1]

  • Stir the reaction mixture at 0 °C for 30 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., EtOAc/hexane).

  • Upon completion, dilute the reaction mixture with DCM.[1]

  • Wash the organic layer several times with water to remove DIEA salts.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-substituted product.

Protocol 2: General Procedure for Diels-Alder Reaction of a 1,2,4-Triazine

This protocol outlines a general procedure for the inverse-electron-demand Diels-Alder reaction between a 1,2,4-triazine and a dienophile.

Materials:

  • Substituted 1,2,4-triazine (diene)

  • Dienophile (e.g., an alkene or alkyne)

  • High-boiling solvent (e.g., xylene, toluene, or nitrobenzene)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2,4-triazine (1 equivalent) and the dienophile (1-3 equivalents).

  • Add a suitable high-boiling solvent to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired product.

Visualizations

G Comparative Reactivity Pathways cluster_0 1,2,4-Triazine cluster_1 1,3,5-Triazine 124T 1,2,4-Triazine DA_Product Substituted Pyridine 124T->DA_Product iEDDA (+ Dienophile, -N2) SNAr_Product_124 Substituted 1,2,4-Triazine 124T->SNAr_Product_124 SNAr (+ Nucleophile) 135T 1,3,5-Triazine DA_Product_135 Substituted Pyrimidine 135T->DA_Product_135 iEDDA (Limited Scope) SNAr_Product_135 Substituted 1,3,5-Triazine 135T->SNAr_Product_135 SNAr (Highly Reactive)

Caption: Reactivity pathways of 1,2,4- and 1,3,5-triazine.

G Experimental Workflow for SNAr on TCT Start Start: 2,4,6-Trichloro-1,3,5-triazine (TCT) Step1 1. Dissolve TCT in EtOAc 2. Cool to 0 °C Start->Step1 Step2 Add Nucleophile 1 + DIEA (1 eq.) at 0 °C Step1->Step2 Product1 Mono-substituted Dichlorotriazine Step2->Product1 Step3 Warm to Room Temp. Add Nucleophile 2 + DIEA (1 eq.) Product1->Step3 Product2 Di-substituted Monochlorotriazine Step3->Product2 Step4 Heat Reaction Add Nucleophile 3 + DIEA (1 eq.) Product2->Step4 FinalProduct Tri-substituted 1,3,5-Triazine Step4->FinalProduct End Purification FinalProduct->End

Caption: Sequential SNAr on 2,4,6-trichloro-1,3,5-triazine.

Conclusion

The choice between a 1,2,4-triazine and a 1,3,5-triazine scaffold in drug design and chemical synthesis is dictated by the desired chemical transformation. For applications requiring a reactive diene for inverse-electron-demand Diels-Alder reactions, particularly for the synthesis of substituted pyridines, 1,2,4-triazines are the superior choice. Conversely, for constructing molecules with diverse functional groups through a controlled, stepwise nucleophilic aromatic substitution, the 1,3,5-triazine core, especially in the form of cyanuric chloride, offers a more versatile and predictable platform. A thorough understanding of these fundamental reactivity differences is paramount for the efficient and strategic synthesis of complex, biologically active molecules.

References

A Comparative Guide to 3,5,6-Trichloro-1,2,4-triazine and Cyanuric Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to successful synthetic endeavors. This guide provides a comprehensive comparison of two key heterocyclic reagents: 3,5,6-Trichloro-1,2,4-triazine and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While both are trichlorinated triazine isomers and serve as versatile synthons, their distinct nitrogen arrangements lead to significant differences in reactivity, selectivity, and application scope.

This document delves into their respective chemical properties, performance in key synthetic applications, and provides detailed experimental protocols to support informed decision-making in the laboratory.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical characteristics of these reagents is crucial for their handling, storage, and application in synthesis.

PropertyThis compoundCyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)
CAS Number 873-41-6[1]108-77-0
Molecular Formula C₃Cl₃N₃[1]C₃Cl₃N₃
Molecular Weight 184.41 g/mol [1]184.41 g/mol
Appearance SolidWhite crystalline solid/powder
Melting Point 57-60 °C[2]145-148 °C
Boiling Point 337.3 °C at 760 mmHg190 °C
Solubility Soluble in organic solvents like carbon tetrachloride.[2]Insoluble in cold water, soluble in organic solvents like acetone and chloroform.

Reactivity Profile: A Tale of Two Triazines

The arrangement of nitrogen atoms within the triazine ring dictates the electrophilicity of the carbon atoms, directly influencing their susceptibility to nucleophilic attack. This difference in electronic distribution is the primary driver of the distinct reactivity profiles of the two isomers.

Cyanuric Chloride: The Workhorse of Sequential Substitution

Cyanuric chloride is renowned for its well-controlled, stepwise nucleophilic substitution reactions. The three chlorine atoms exhibit temperature-dependent reactivity, allowing for the sequential introduction of different nucleophiles with a high degree of selectivity.[3][4][5] This property has made it a cornerstone in the synthesis of a vast array of molecules, from reactive dyes to dendrimers.[6]

The general principle for the sequential substitution of cyanuric chloride is as follows:

  • First Substitution: Occurs readily at low temperatures, typically 0-5 °C.

  • Second Substitution: Requires moderately higher temperatures, often around room temperature.

  • Third Substitution: Necessitates more forcing conditions, with temperatures often exceeding 60 °C.[3]

Furthermore, the nature of the nucleophile also plays a critical role in the substitution pattern. A general order of reactivity has been established: alcohols > thiols > amines .[7][8] This chemoselectivity allows for the strategic construction of complex, unsymmetrically substituted triazines.

This compound: A Scaffold for Medicinal Chemistry

Research on this compound has been predominantly focused on its role as a highly reactive intermediate for the synthesis of diverse 1,2,4-triazine derivatives, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

The chlorine atoms on the 1,2,4-triazine ring also exhibit differential reactivity, which can be exploited for selective functionalization. The general order of reactivity for nucleophilic substitution is:

  • C5-Cl > C3-Cl > C6-Cl

This hierarchy is attributed to the varying degrees of electron deficiency at these carbon centers, making the 5-position the most susceptible to nucleophilic attack.

While direct, side-by-side comparative kinetic studies with cyanuric chloride are not extensively documented in the literature, the asymmetrical nature of the 1,2,4-triazine ring suggests a more complex reactivity pattern compared to the highly symmetrical and well-understood cyanuric chloride.

Performance in Synthetic Applications: A Comparative Overview

The distinct reactivities of these two isomers translate into their preferential use in different synthetic domains.

Dye Synthesis

Cyanuric chloride is a cornerstone of the reactive dye industry. Its ability to form stable, covalent bonds with the hydroxyl groups of cellulosic fibers under controlled conditions has led to its widespread use in producing vibrant and colorfast textiles. The stepwise substitution allows for the attachment of one or two chromophoric groups and a reactive chlorine atom, which then forms the covalent link to the fiber.

The application of this compound in dye synthesis is less common. However, its derivatives are explored in the development of functional dyes and materials, such as those used in dye-sensitized solar cells.

Peptide Synthesis and Coupling Reactions

Both triazine derivatives have been investigated as coupling reagents in peptide synthesis. Cyanuric chloride and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are effective reagents for amide bond formation.[6][9] They offer a cost-effective alternative to other coupling agents.[10]

While the use of this compound as a direct peptide coupling agent is not as well-documented, the 1,2,4-triazine scaffold is a key component in various biologically active peptides and peptidomimetics, highlighting its importance in drug discovery.

Experimental Protocols

To provide a practical context for the discussed reactivities, the following are representative experimental protocols for nucleophilic substitution reactions on both triazine platforms.

Protocol 1: Sequential Nucleophilic Substitution on Cyanuric Chloride

This protocol describes the synthesis of a disubstituted s-triazine derivative.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the first nucleophile (e.g., an amine or alcohol, 1.0 eq) and a base (e.g., NaHCO₃ or triethylamine, 1.0 eq) to the cooled cyanuric chloride solution.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the monosubstituted product can be isolated by filtration to remove the precipitated salt and evaporation of the solvent.

Step 2: Disubstitution

  • Dissolve the monosubstituted dichlorotriazine from Step 1 in a suitable solvent.

  • Add the second nucleophile (1.0 eq) and a base (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Upon completion, the disubstituted product can be isolated by standard work-up procedures, such as extraction and chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines a reported synthesis of the title compound.[2]

  • To a mixture of 5-bromo-6-azauracil (93.75 mmol) in phosphorus oxychloride (150 ml), add phosphorus pentachloride (188 mmol) and N,N-diethylaniline (240 mmol).

  • Heat the mixture at 120 °C with stirring for 5 hours.

  • After the reaction period, evaporate the excess solvent under reduced pressure.

  • Extract the residue multiple times with carbon tetrachloride.

  • Evaporate the solvent from the combined extracts. The remaining oily residue should solidify upon cooling in a refrigerator.

  • The expected yield of this compound is approximately 78%.[2]

Visualizing the Synthetic Pathways

To further clarify the synthetic utility of these reagents, the following diagrams illustrate key reaction pathways.

G Sequential Substitution of Cyanuric Chloride CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Monosubstituted Dichlorotriazine CC->MonoSub + Nucleophile 1 (0-5 °C) DiSub Disubstituted Monochlorotriazine MonoSub->DiSub + Nucleophile 2 (Room Temp.) TriSub Trisubstituted Triazine DiSub->TriSub + Nucleophile 3 (>60 °C)

Caption: Controlled stepwise nucleophilic substitution of cyanuric chloride.

G Reactivity of this compound TCT This compound Sub5 5-Substituted-3,6-dichloro-1,2,4-triazine TCT->Sub5 + Nucleophile (attacks C5) Sub35 3,5-Disubstituted-6-chloro-1,2,4-triazine Sub5->Sub35 + Nucleophile (attacks C3) Sub356 3,5,6-Trisubstituted-1,2,4-triazine Sub35->Sub356 + Nucleophile (attacks C6)

Caption: Preferential sites of nucleophilic attack on this compound.

Conclusion: Choosing the Right Tool for the Job

Both this compound and cyanuric chloride are powerful and versatile reagents in organic synthesis.

Cyanuric chloride stands out for its predictable and well-established temperature-controlled sequential reactivity, making it the reagent of choice for the systematic construction of mono-, di-, and trisubstituted 1,3,5-triazines. Its widespread use in the dye and materials industries is a testament to its reliability and versatility.

This compound , while less extensively characterized in terms of its general synthetic utility, offers access to the medicinally relevant 1,2,4-triazine scaffold. Its differential reactivity at the C3, C5, and C6 positions provides opportunities for the selective synthesis of novel heterocyclic compounds with potential therapeutic applications.

The choice between these two isomers will ultimately depend on the specific synthetic target and the desired substitution pattern. For applications requiring robust and controlled sequential functionalization to build diverse libraries of compounds, cyanuric chloride is often the preferred starting material. For researchers focused on the synthesis of novel 1,2,4-triazine-based compounds for drug discovery and medicinal chemistry, this compound serves as an indispensable and highly reactive precursor. As research into the reactivity and applications of this compound continues to expand, a more detailed comparative picture will undoubtedly emerge, further enriching the synthetic chemist's toolbox.

References

Unveiling the Antimicrobial Potential of 1,2,4-Triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy of 1,2,4-triazine derivatives as antimicrobial agents reveals a promising class of compounds with potent activity against a range of bacterial and fungal pathogens. This guide provides a comparative overview of their performance against established alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of the 1,2,4-triazine nucleus have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide synthesizes findings from recent studies to offer an objective comparison of the antimicrobial efficacy of various 1,2,4-triazine derivatives.

Comparative Efficacy Against Bacterial Pathogens

Numerous studies have demonstrated the potent antibacterial effects of 1,2,4-triazine derivatives against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.

A series of novel 1,2,4-triazine derivatives incorporating an indole nucleus were synthesized and screened for their in-vitro antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Proteus mirabilis, and Escherichia coli.[1] The results were compared with the standard drug Ciprofloxacin, with some of the synthesized compounds exhibiting superior activity and lower toxicity.[1]

In another study, newly synthesized 1,2,4-triazine and 1,2-diazepine derivatives were tested against a panel of Gram-negative and Gram-positive bacteria.[2] The compounds demonstrated significant antibacterial activity, with their efficacy attributed to the presence of the 1,2,4-triazine and 1,2-diazepine rings.[2] The following table summarizes the antibacterial activity of selected 1,2,4-triazine derivatives in comparison to standard antibiotics.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives

Compound/DrugOrganismInhibition Zone (mm)MIC (µg/mL)Reference
Compound 3 Klebsiella pneumoniae26.419.5[2]
Escherichia coli25.322.8[2]
Pseudomonas aeruginosa30.122.6[2]
Bacillus cereus28.524.7[2]
Enterococcus faecalis22.518.3[2]
Staphylococcus aureus22.620.2[2]
Compound 4 Klebsiella pneumoniae28.622.7[2]
Escherichia coli27.322.2[2]
Pseudomonas aeruginosa18.513.8[2]
Bacillus cereus25.620.1[2]
Enterococcus faecalis33.526.2[2]
Staphylococcus aureus28.621.7[2]
Ceftriaxone Klebsiella pneumoniae32.226.8[2]
Escherichia coli32.525.6[2]
Pseudomonas aeruginosa33.124.3[2]
Bacillus cereus34.429.8[2]
Enterococcus faecalis36.728.5[2]
Staphylococcus aureus30.128.5[2]
Amoxicillin Klebsiella pneumoniae33.525.4[2]
Escherichia coli35.630.8[2]
Pseudomonas aeruginosa35.428.7[2]
Bacillus cereus32.126.3[2]
Enterococcus faecalis34.629.9[2]
Staphylococcus aureus33.729.7[2]

Note: Compound 3 is 3-[(pyridine-2-ylamino)methyl]1,6-dihydro-1,2,4-triazine-5(2H)-one and Compound 4 is 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione from the same study for comparative context.[2]

Comparative Efficacy Against Fungal Pathogens

1,2,4-triazine derivatives have also emerged as potent antifungal agents. Their efficacy has been particularly noted against Candida species and other clinically relevant fungi. The mechanism of action for some of these derivatives is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[3]

Several studies have reported the synthesis and antifungal evaluation of novel 1,2,4-triazole compounds (a closely related class, often discussed in conjunction with triazines) with some derivatives showing superior activity compared to the reference drug fluconazole.[4] For instance, certain triazole compounds containing a 1,2,3-benzotriazine-4-one moiety exhibited MIC values ranging from 0.0156 to 2.0 μg/mL against Candida albicans and Cryptococcus neoformans.[4]

The following table presents a summary of the antifungal activity of selected s-triazine derivatives, a related class of compounds, to provide a broader context of triazine efficacy.

Table 2: Antifungal Activity of Selected s-Triazine Derivatives

Compound/DrugOrganismMIC (µg/mL)Reference
Compound 16a Aspergillus niger3.12[5]
Candida albicans6.25[5]
Compound 16b Aspergillus niger6.25[5]
Candida albicans3.12[5]
Ketoconazole Aspergillus niger1.56[5]
Candida albicans1.56[5]
Compound 17a Candida albicans3.12[6]
Compound 17f Candida albicans3.12[6]
Compound 17c Aspergillus niger3.12[6]
Compound 17g Aspergillus niger3.12[6]

Experimental Protocols

The evaluation of the antimicrobial efficacy of 1,2,4-triazine derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results.

Antibacterial Susceptibility Testing

1. Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized 1,2,4-triazine derivatives dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.[1][7]

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The double dilution method is commonly employed.[1]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized bacterial suspension.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Antifungal Susceptibility Testing

1. Agar Well Diffusion Method: This method is analogous to the disc diffusion method for bacteria.

  • Preparation of Inoculum and Plates: Fungal spores or yeast cells are suspended in sterile saline and the turbidity is adjusted. The fungal suspension is then used to inoculate the surface of a suitable agar medium (e.g., Sabouraud Dextrose Agar). Wells are then punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound solution is added to each well.

  • Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for 48-72 hours. The diameter of the zone of inhibition is then measured.[8]

2. Broth Microdilution Method: This method is used to determine the MIC of antifungal agents and is similar to the antibacterial MIC determination.

  • Serial Dilutions: Serial dilutions of the antifungal compounds are prepared in a suitable broth medium (e.g., RPMI-1640) in a microtiter plate.

  • Inoculation: A standardized inoculum of the fungal strain is added to each well.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Visualizing Methodologies and Mechanisms

To better illustrate the processes involved in the evaluation and the proposed mechanism of action of 1,2,4-triazine derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Agar Plate B->D I Inoculate Broth B->I C Prepare Compound Solutions E Apply Compound Discs/Solutions C->E H Perform Serial Dilutions C->H D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G Qualitative Result H->I J Incubate I->J K Determine MIC J->K Quantitative Result

Caption: General workflow for antimicrobial susceptibility testing.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi A Squalene B Lanosterol A->B Squalene epoxidase C Intermediate Sterols B->C Lanosterol 14α-demethylase (CYP51) D Ergosterol C->D G Disruption of Fungal Cell Membrane Integrity D->G E 1,2,4-Triazine Derivative F Inhibition E->F F->B Blocks conversion

Caption: Proposed antifungal mechanism of action via CYP51 inhibition.

References

Unlocking Anticancer Potential: A Comparative Guide to SAR Studies of 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and more effective cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-triazine core has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of various 1,2,4-triazine derivatives, offering insights for researchers, scientists, and drug development professionals. We delve into their performance against different cancer cell lines, the signaling pathways they target, and the experimental methodologies used to evaluate their efficacy.

The versatility of the 1,2,4-triazine ring allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological activities. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases.[1][2][3] This guide will focus on a comparative analysis of several prominent classes of 1,2,4-triazine derivatives, presenting their quantitative data, experimental protocols, and the signaling pathways they modulate.

Comparative Anticancer Activity of 1,2,4-Triazine Derivatives

The anticancer efficacy of 1,2,4-triazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the in vitro cytotoxic activity of representative 1,2,4-triazine derivatives from different chemical series.

Pyrrolo[2,1-f][1][4][5]triazine Derivatives as Kinase Inhibitors

The pyrrolo[2,1-f][1][4][5]triazine scaffold is a key component of several kinase inhibitors.[1] Modifications on this fused ring system have been explored to target kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and metastasis.[1]

CompoundTarget KinaseIC50 (nM)Cancer Cell LineCellular Activity IC50 (µM)Reference
Compound 19c-Met2.3 ± 0.1--[1]
VEGFR-25.0 ± 0.5--[1]
Compound 4VEGFR-2Potent Inhibition-Potent Activity[1]
Compound 5VEGFR-2Potent Inhibition-Potent Activity[1]
1,2,4-Triazine Sulfonamide Derivatives

The incorporation of a sulfonamide moiety into the 1,2,4-triazine structure has yielded compounds with promising anticancer potential, particularly against colon and breast cancer cell lines.[4][6]

CompoundCancer Cell LineIC50 (µM)Reference
MM131DLD-1 (Colon)3.4[4]
HT-29 (Colon)3.9[4]
5-FluorouracilDLD-1 (Colon)151[4]
HT-29 (Colon)150[4]
Compound 4bMCF-7 (Breast)42 ± 2[6]
MDA-MB-231 (Breast)68 ± 2[6]
Compound 3aMCF-7 (Breast)50 ± 2[6]
ChlorambucilMCF-7 (Breast)100 ± 2[6]
MDA-MB-231 (Breast)88 ± 2[6]
Pyrazolo[4,3-e][1][4][5]triazine Derivatives

Fused pyrazolo[4,3-e][1][4][5]triazine systems have been investigated for their cytotoxic effects against a variety of human tumor cell lines, with some derivatives showing significant selectivity.[2]

CompoundCancer Cell LineIC50 (µM)Reference
3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][4][5]triazineColo205 (Colorectal)4[2]
Sulfonamide 9eLeukemia5-7 times lower than breast cancer cells[2]
Sulfonamide 9cLeukemia5-7 times lower than breast cancer cells[2]

Key Experimental Protocols

The evaluation of the anticancer potential of 1,2,4-triazine derivatives relies on a set of standardized in vitro assays.

Cell Viability and Proliferation Assays

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1,2,4-triazine derivatives) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]

[³H]-Thymidine Incorporation Assay: This assay measures the rate of DNA synthesis and is a direct indicator of cell proliferation.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Radiolabeling: Radioactive [³H]-thymidine is added to the cell culture medium. Proliferating cells incorporate the radiolabel into their newly synthesized DNA.

  • Cell Lysis and DNA Precipitation: The cells are lysed, and the DNA is precipitated.

  • Scintillation Counting: The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. A decrease in radioactivity indicates an anti-proliferative effect.[4]

Apoptosis and Cell Cycle Analysis

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7]

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,2,4-triazine derivatives is often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer.

Kinase Inhibition Pathway

Many 1,2,4-triazine derivatives function as kinase inhibitors, targeting key players in cancer cell signaling cascades. The diagram below illustrates a general workflow for identifying and characterizing these inhibitors.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular & Mechanistic Studies cluster_3 Lead Optimization A 1,2,4-Triazine Scaffold B Chemical Synthesis of Derivatives A->B C Kinase Panel Screening B->C Library of Compounds D Identification of 'Hits' C->D E Cell-based Assays (Viability, Apoptosis) D->E Active Compounds G Confirmation of Target Engagement E->G F Western Blotting (Target Phosphorylation) F->G H SAR Studies G->H Validated Hits I Improved Potency & Selectivity H->I

Caption: Workflow for the discovery and development of 1,2,4-triazine-based kinase inhibitors.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some 1,2,4-triazine derivatives have been shown to inhibit this pathway.[4]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Triazine 1,2,4-Triazine Derivative (e.g., MM131) Triazine->mTORC1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Inhibition of the mTOR signaling pathway by a 1,2,4-triazine derivative.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 1,2,4-triazine core has provided valuable insights into the structural requirements for potent anticancer activity.

G cluster_core 1,2,4-Triazine Core cluster_modifications Chemical Modifications cluster_activity Biological Activity Core 1,2,4-Triazine R3 Substituents at C3 (e.g., -SR, -NHR) R5 Substituents at C5 (e.g., Aryl, Heteroaryl) R6 Substituents at C6 (e.g., Aryl, Heteroaryl) Fusion Ring Fusion (e.g., Pyrrolo, Pyrazolo) Activity Anticancer Potency Selectivity Pharmacokinetics R3->Activity Modulates potency R5->Activity Influences selectivity R6->Activity Impacts PK properties Fusion->Activity Enhances target binding

Caption: Logical relationship between 1,2,4-triazine core modifications and biological activity.

Key SAR observations include:

  • Substitutions at C3, C5, and C6: The nature of the substituents at these positions significantly influences the anticancer activity. For instance, the introduction of bulky aromatic or heteroaromatic groups can enhance potency by facilitating interactions with the target protein.

  • Fused Ring Systems: Annelating the 1,2,4-triazine ring with other heterocyclic systems, such as pyrrole or pyrazole, can lead to highly potent and selective compounds.[1][2] These fused systems often mimic the purine core of endogenous ligands for key enzymes.

  • Pharmacophoric Groups: The addition of pharmacophoric moieties like sulfonamides can introduce new binding interactions and improve the overall pharmacological profile of the derivatives.[4][6]

References

A Comparative Guide to the Physicochemical Properties of Triazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fundamental physicochemical properties of the three triazine isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. Understanding these properties is crucial for researchers and professionals involved in drug design, materials science, and organic synthesis, as the isomeric form of the triazine ring profoundly influences the molecule's behavior and potential applications.

Core Physicochemical Data Comparison

The arrangement of nitrogen atoms within the six-membered ring of triazine isomers leads to significant differences in their physical and chemical characteristics. The following table summarizes key quantitative data for each isomer, providing a clear basis for comparison.

Property1,2,3-Triazine (v-Triazine)1,2,4-Triazine (as-Triazine)1,3,5-Triazine (s-Triazine)
Molecular Formula C₃H₃N₃C₃H₃N₃C₃H₃N₃
Molecular Weight ( g/mol ) 81.08[1][2]81.0881.08[3][4][5]
Melting Point (°C) Unstable197 (at 760 mmHg)81-83 (decomposes)[3]
Boiling Point (°C) Unstable197114[3]
Solubility Prone to decompositionSoluble in chloroform and DMSO (slight, heated, sonicated)Soluble in methanol, limited solubility in water[3]
Dipole Moment (Debye) Expected to be polar (asymmetric)~2.5 D[3]0 (nonpolar, symmetric)[3]
Relative Stability Least stableIntermediate stabilityMost stable
Aromaticity (Resonance Energy) Weakly aromatic, lowest resonance energyAromatic, intermediate resonance energyAromatic, highest resonance energy among isomers[6][7][8]

Structural and Stability Overview

The stability and aromaticity of the triazine isomers are inversely related to the number of adjacent nitrogen atoms in the ring.

G Figure 1. Relationship between triazine isomeric structure and relative stability. cluster_0 Triazine Isomers cluster_1 Relative Stability 1,3,5-Triazine_img Stability Most Stable 1,3,5-Triazine Intermediate Stability 1,2,4-Triazine Least Stable 1,2,3-Triazine 1,2,4-Triazine_img 1,2,3-Triazine_img

Caption: Relationship between triazine isomeric structure and relative stability.

1,3,5-Triazine (s-Triazine): The symmetrical arrangement of nitrogen atoms results in a nonpolar molecule with the highest resonance energy and greatest stability among the three isomers.[3][6]

1,2,4-Triazine (as-Triazine): The asymmetrical placement of two adjacent nitrogen atoms introduces a dipole moment, making it a polar molecule. Its stability and aromaticity are intermediate between the other two isomers.

1,2,3-Triazine (v-Triazine): With three consecutive nitrogen atoms, this isomer experiences significant ring strain and poor π-delocalization, leading to the lowest stability. It is prone to tautomerism and polymerization, making its isolation and characterization challenging.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the reliable application of these compounds in research and development. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Experimental Workflow:

G start Start prep Sample Preparation: Finely powder the solid organic compound. start->prep load Loading: Pack the powdered sample into a capillary tube. prep->load setup Apparatus Setup: Place the capillary tube in a melting point apparatus. load->setup heat Heating: Heat the sample slowly (1-2 °C/min). setup->heat observe Observation: Record the temperature range from the first sign of melting to complete liquefaction. heat->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Methodology:

  • A small amount of the finely powdered triazine isomer is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9][10][11][12]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology (Thiele Tube Method):

  • A small volume of the liquid triazine isomer is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][13][14][15]

Solubility Testing

Solubility is a measure of the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

  • A small, measured amount of the triazine isomer (e.g., 10 mg) is placed in a test tube.

  • A specific volume of the solvent (e.g., 1 mL of water, ethanol, or DMSO) is added.

  • The mixture is agitated vigorously for a set period.

  • The solution is visually inspected to determine if the solute has completely dissolved. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively measured by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.[6][16][17][18][19]

Dipole Moment Measurement

The dipole moment is a measure of the separation of positive and negative electrical charges within a molecule.

Methodology (Solution Method):

  • Solutions of the triazine isomer in a nonpolar solvent (e.g., benzene or dioxane) are prepared at various concentrations.

  • The dielectric constant and density of each solution are measured using a dielectrometer and a pycnometer, respectively.

  • The molar polarization of the solute is calculated by extrapolation to infinite dilution.

  • The dipole moment is then determined from the molar polarization using the Debye equation.[4][20][21][22][23] This method allows for the determination of the dipole moment in the solution phase.

References

Unveiling the Potent Biological Activities of Substituted 1,2,4-Triazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted 1,2,4-triazines have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and antiviral properties of various substituted 1,2,4-triazine derivatives, supported by experimental data and detailed methodologies to aid in future drug discovery and development.

The 1,2,4-triazine nucleus, a six-membered ring containing three nitrogen atoms, has proven to be a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, and antiviral activities.[1][3] The biological potency of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and signaling pathways crucial for cell survival and proliferation.[4][5] This guide delves into the specifics of these activities, presenting a comparative analysis of different substitution patterns on the 1,2,4-triazine ring and their impact on biological efficacy.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Substituted 1,2,4-triazine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth.[6] These mechanisms include the inhibition of crucial cellular processes like DNA synthesis and the modulation of key signaling pathways involved in cancer progression.[7][8] Many derivatives have been reported to exhibit potent cytotoxic effects against a range of human cancer cell lines.[7]

A significant mode of action for many 1,2,4-triazine compounds is the inhibition of protein kinases, which are pivotal in cancer cell signaling.[4][9][10] For instance, certain pyrrolo[2,1-f][4][5][11]triazine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key targets in cancer therapy.[4] The table below summarizes the in vitro anticancer activity of selected substituted 1,2,4-triazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of Substituted 1,2,4-Triazine Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,1-f][4][5][11]triazine derivative 1DiFi (human colon cancer)0.100 (EGFR selective)[4]
Pyrrolo[2,1-f][4][5][11]triazine derivative 2HUVEC (endothelial cells)0.066 (VEGFR-2)[4]
Pyrrolo[2,1-f][4][5][11]triazine derivative 3HUVEC (endothelial cells)0.023 (VEGFR-2)[4]
1,2,3-Triazole-1,3,4-oxadiazole-triazine 9dPC3 (prostate cancer)0.17 ± 0.063[12]
1,2,3-Triazole-1,3,4-oxadiazole-triazine 9dA549 (lung cancer)0.19 ± 0.075[12]
1,2,3-Triazole-1,3,4-oxadiazole-triazine 9dMCF-7 (breast cancer)0.51 ± 0.083[12]
1,2,3-Triazole-1,3,4-oxadiazole-triazine 9dDU-145 (prostate cancer)0.16 ± 0.083[12]
s-Triazine derivative with piperidino and benzylaminoMCF-7 (breast cancer)3.29[13]
s-Triazine derivative with piperidino and benzylaminoHCT-116 (colon cancer)3.64[13]
Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine MM137BxPC-3 (pancreatic cancer)0.16[14]
Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine MM139PC-3 (prostate cancer)0.17[14]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor_Kinase->Kinase_Cascade Activation Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Activation PDK Pyruvate Dehydrogenase Kinase (PDK) Proliferation Cell Proliferation, Survival, Angiogenesis PDK->Proliferation Promotes (via metabolic shift) DNA_Synthesis DNA Synthesis & Replication DNA_Synthesis->Proliferation Required for Gene_Transcription->Proliferation Promotes Triazine_Compound Substituted 1,2,4-Triazine Triazine_Compound->Receptor_Kinase Inhibition Triazine_Compound->Kinase_Cascade Inhibition Triazine_Compound->PDK Inhibition Triazine_Compound->DNA_Synthesis Inhibition

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Substituted 1,2,4-triazines have demonstrated promising activity against a variety of bacterial and fungal pathogens.[15] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[16] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Substituted 1,2,4-Triazine Derivatives (MIC in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Chalcone derivative with 1,2,4-triazineRalstonia solanacearum1.95--[2]
1,2,4-Triazine with indole nucleusS. aureus6.25--[2]
1,2,4-Triazine with indole nucleusS. pyogenes6.25--[2]
1,2,4-Triazine with indole nucleusE. coli12.5--[2]
1,2,4-Triazine with indole nucleusK. pneumoniae12.5--[2]
3-thio-1,2,4-triazine derivativesGram-positive bacteria5-20Fungi5-20[17]
Hydrazine-based compound (Hyd.Cl)--Candida albicans5.6[18]
Hydrazine-based compound (Hyd. H)--Candida albicans9.6[18]
Hydrazine-based compound (Hyd. OCH3)--Candida albicans11.1[18]

antimicrobial_workflow Start Start: Antimicrobial Susceptibility Testing Prepare_Inoculum Prepare Microbial Inoculum (e.g., Bacterial or Fungal Suspension) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of 1,2,4-Triazine Compounds Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates with Microbial Suspension and Compound Dilutions Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubation Incubate Plates (e.g., 37°C for 24-48h) Inoculate_Plates->Incubation Read_Results Read Results: Observe for Microbial Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Antiviral Activity: A Potential New Frontier

The exploration of 1,2,4-triazine derivatives as antiviral agents is a growing area of research.[3] Some compounds have shown inhibitory effects against a range of DNA and RNA viruses.[3] The antiviral activity is often assessed by measuring the concentration of the compound required to inhibit the viral replication by 50% (EC50). The selectivity of the antiviral effect is determined by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable safety profile.

Table 3: Antiviral Activity of a Substituted 1,2,4-Triazine Derivative

Compound/DerivativeVirusCell LineEC50 (µg/mL)CC50 (µg/mL)SI (CC50/EC50)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][4][5][11]triazine-5,6-dicarboxylateInfluenza A (H1N1)MDCK4>750188[17]

antiviral_assay Start Start: Plaque Reduction Assay Cell_Culture Culture Host Cells in Multi-well Plates Start->Cell_Culture Virus_Infection Infect Cells with Virus in the Presence of Varying Concentrations of 1,2,4-Triazine Compound Cell_Culture->Virus_Infection Overlay Add Semi-solid Overlay to Restrict Virus Spread Virus_Infection->Overlay Incubation Incubate to Allow Plaque Formation Overlay->Incubation Staining Stain Cells to Visualize Plaques Incubation->Staining Plaque_Counting Count Plaques and Calculate EC50 Staining->Plaque_Counting End End Plaque_Counting->End

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for the key assays mentioned in this guide are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted 1,2,4-triazine compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compounds: Serial twofold dilutions of the 1,2,4-triazine compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known amount of virus in the presence or absence of various concentrations of the 1,2,4-triazine compound and incubated for 1-2 hours to allow for virus adsorption.

  • Overlay Application: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation and Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and the EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Conclusion

Substituted 1,2,4-triazine compounds represent a highly promising class of molecules with diverse and potent biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and antiviral agents. The versatility of the 1,2,4-triazine scaffold allows for a wide range of chemical modifications, providing ample opportunities for the development of new and more effective therapeutic agents. The detailed experimental protocols included herein serve as a valuable resource for researchers to further explore the potential of this important class of heterocyclic compounds. Further investigations into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the rational design of novel 1,2,4-triazine-based drugs with improved efficacy and safety profiles.

References

A Comparative Guide to Analytical Methods for the Characterization of 3,5,6-Trichloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, the accurate characterization of intermediates like 3,5,6-trichloro-1,2,4-triazine is of paramount importance. This highly reactive electrophilic compound serves as a critical building block in the synthesis of a diverse range of substituted 1,2,4-triazine derivatives with potential applications in medicinal chemistry and materials science.[1] This guide provides a comparative overview of key analytical methods for the characterization of this compound and related chlorinated triazines, offering a side-by-side comparison of technique performance, supported by generalized experimental data and detailed methodologies.

Data Presentation: Performance Comparison of Analytical Methods

Analytical MethodAnalyte/MatrixLinearity RangeDetection Limit (LOD) / Quantification Limit (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MS Triazine Herbicides in Water0.5 - 100 µg/LLOD: 0.1 pg/mL91 - 102< 10[2]
LC-MS/MS Triazine Pesticides in Food1 - 500 ng/gLOQ: 0.5 - 5 ng/g85 - 1105 - 15
HPLC-UV Triazine Derivatives in Reaction Mixtures1 - 200 µg/mLLOD: ~0.1 µg/mL> 95< 5[3][4]
¹H and ¹³C NMR Structural ElucidationN/A (Qualitative)N/AN/AN/A[3][4][5]
FTIR Functional Group IdentificationN/A (Qualitative)N/AN/AN/A
Raman Spectroscopy Quantitative Analysis of Triazines in Solution30 - 80% by massN/AN/A< 5[6]

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for several key analytical techniques suitable for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the predicted boiling point of this compound, GC-MS is a highly suitable method for its analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as acetone or dichloromethane. For trace analysis in complex matrices like soil or water, a prior liquid-liquid or solid-phase extraction (SPE) and concentration step would be necessary.

  • Instrumentation:

    • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, TraceGOLD TG-5SilMS), is recommended.[7][8] Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[7]

    • Injector: Splitless injection is preferred for trace analysis to maximize the transfer of analyte to the column. The injector temperature should be set to around 250°C.[7]

    • Oven Temperature Program: An initial oven temperature of 60°C, held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes, should provide good separation.[7]

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate of approximately 1.0 mL/min.[7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for creating reproducible fragmentation patterns for library matching.

    • Data Acquisition: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used, targeting the molecular ion and characteristic fragment ions of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds and is particularly useful for monitoring reaction progress and assessing purity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulate matter.

  • Instrumentation:

    • Column: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like chlorinated triazines.[3][4][9] Typical dimensions would be 4.6 mm internal diameter and 150-250 mm length, with a particle size of 3-5 µm.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[3][4] The addition of a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[3][4] A typical gradient might start at 5% acetonitrile and ramp up to 95% over 15 minutes.[3][4]

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

    • Detector: A UV detector set at a wavelength where the triazine ring exhibits strong absorbance (e.g., 254 nm) is suitable for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

  • Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as aminosubstituted triazines can exhibit poor solubility.[10] In some cases, the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to improve solubility, though this can affect chemical shifts.[10]

  • Data Acquisition:

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule. For triazine derivatives, the signals for the triazine ring carbons may be broad due to the presence of rotamers, especially in substituted compounds.[5]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the simplest method, where a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[7]

    • KBr Pellet: For solid samples, a small amount can be ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition:

    • Scan Range: Typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Key Vibrations: Look for characteristic stretching and bending vibrations of the C-Cl and C=N bonds within the triazine ring.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway for its application in the synthesis of bioactive compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep ftir FTIR Analysis (Functional Groups) sample_prep->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) sample_prep->nmr gcms GC-MS Analysis (Purity & MW) sample_prep->gcms hplc HPLC Analysis (Purity & Quantification) sample_prep->hplc data_analysis Data Interpretation & Comparison ftir->data_analysis nmr->data_analysis gcms->data_analysis hplc->data_analysis report Comprehensive Report data_analysis->report

Experimental workflow for characterizing this compound.

signaling_pathway start 3,5,6-Trichloro- 1,2,4-triazine intermediate1 Mono-substituted 1,2,4-triazine start->intermediate1 Nucleophilic Substitution nucleophile1 Nucleophile 1 (e.g., Amine, Alcohol) intermediate2 Di-substituted 1,2,4-triazine intermediate1->intermediate2 Nucleophilic Substitution nucleophile2 Nucleophile 2 final_product Tri-substituted 1,2,4-triazine Derivative (Bioactive Molecule) intermediate2->final_product Nucleophilic Substitution nucleophile3 Nucleophile 3 bio_target Biological Target (e.g., Enzyme, Receptor) final_product->bio_target Binding cellular_response Cellular Response (e.g., Inhibition, Activation) bio_target->cellular_response Signal Transduction

References

A Comparative Guide to the Structural Validation of Novel 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Given their therapeutic potential, the unambiguous structural validation of novel 1,2,4-triazine compounds is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the essential analytical techniques for their structural elucidation, complete with experimental data and detailed protocols.

Core Techniques for Structural Elucidation: A Comparison

The definitive structural analysis of a novel 1,2,4-triazine derivative is not reliant on a single technique but rather a synergistic combination of several spectroscopic and analytical methods. The most crucial of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[1]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atom connectivity, molecular framework, proton and carbon environments.[1][4]Non-destructive, powerful for structure determination in solution, provides data on dynamics.Requires relatively larger sample amounts (mg), solubility in deuterated solvents can be an issue.[5]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[1]High sensitivity (µg to ng), rapid analysis, provides exact molecular formula.[6][7]Does not provide stereochemical or connectivity information, isomers can be indistinguishable.[6]
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[8][9]Unambiguous structure determination, provides solid-state conformation.[10][11]Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution conformation.[1]

Data Presentation: A Hypothetical Case Study

To illustrate the data obtained from these techniques, let's consider a hypothetical novel derivative: 3-amino-6-(4-fluorophenyl)-5-methyl-1,2,4-triazine .

Table 1: NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[1] For 1,2,4-triazine derivatives, ¹H and ¹³C NMR are used to map the molecular framework.[12]

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
δ (ppm) Assignment δ (ppm) Assignment
8.05 (dd, J=8.5, 5.5 Hz, 2H)H-2', H-6' (Ar-H)164.1C-3 (C-NH₂)
7.30 (t, J=8.8 Hz, 2H)H-3', H-5' (Ar-H)162.5 (d, ¹JCF=245 Hz)C-4' (Ar-C-F)
6.80 (s, 2H)-NH₂155.2C-6 (Triazine)
2.45 (s, 3H)-CH₃148.9C-5 (Triazine)
131.5 (d, ³JCF=8.5 Hz)C-2', C-6' (Ar-CH)
129.8 (d, ⁴JCF=3.0 Hz)C-1' (Ar-C)
115.8 (d, ²JCF=21.5 Hz)C-3', C-5' (Ar-CH)
12.7-CH₃
Table 2: High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a new compound.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically forming protonated species ([M+H]⁺).[1]

Parameter Value
Ionization Mode ESI Positive
Molecular Formula C₁₀H₉FN₄
Calculated [M+H]⁺ 205.0884
Measured [M+H]⁺ 205.0881
Mass Accuracy -1.5 ppm
Table 3: Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level.[1][9]

Parameter Value
Chemical Formula C₁₀H₉FN₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.541(2)
b (Å) 12.113(3)
c (Å) 9.325(2)
β (°) 105.3(1)
Volume (ų) 930.2(4)
Key Bond Length (C5-C6) 1.485(3) Å
Dihedral Angle (Triazine-Phenyl) 25.8°

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400-600 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[14]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Use proton decoupling to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (nOe).[14][15] A typical acquisition may involve a 30° pulse width, a 2-second relaxation delay, and an acquisition time of 1-2 seconds over several thousand scans.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrument Setup: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).[6] The instrument should be calibrated beforehand to ensure high mass accuracy (typically < 5 ppm).

  • Data Analysis: The measured mass of the most intense ion (typically the [M+H]⁺ peak) is compared against the calculated exact mass for the proposed chemical formula using software to confirm the elemental composition.[7]

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 1,2,4-triazine derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).[10] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).[1]

  • Data Collection: Mount a suitable crystal on a goniometer head.[9] Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The crystal is typically cooled to 100 K to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group.[10] Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters by full-matrix least-squares methods to obtain the final, precise 3D structure.[8]

Visualizing Workflows and Biological Context

Experimental Workflow for Structural Validation

The process of validating a novel compound follows a logical progression from synthesis to definitive structural confirmation. The workflow integrates the key analytical techniques, where the results from one method inform and corroborate the findings of another.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS High-Resolution MS Purification->MS Xray X-ray Crystallography Purification->Xray Crystal Growth Confirmation Structure Confirmed NMR->Confirmation Connectivity MS->Confirmation Formula Xray->Confirmation 3D Structure

Workflow for validating novel 1,2,4-triazine derivatives.
Hypothetical Signaling Pathway Inhibition

1,2,4-triazine derivatives are known to act as inhibitors in various signaling pathways critical to cancer cell proliferation, such as the mTOR pathway.[16] Validating the structure of a novel triazine is the first step toward understanding its potential as a targeted therapeutic agent.

G cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine Novel 1,2,4-Triazine Derivative Triazine->mTORC1 Inhibition

Inhibition of the mTOR signaling pathway by a 1,2,4-triazine.

References

A Comparative Guide to the Synthesis of Functionalized 1,2,4-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access functionalized 1,2,4-triazine derivatives is therefore of significant interest to the scientific community. This guide provides an objective comparison of three prominent synthetic strategies: a classical one-pot condensation, a modern microwave-assisted annulation, and a post-functionalization approach via direct C-H arylation. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, with detailed experimental protocols provided for each.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to functionalized 1,2,4-triazines, offering a clear comparison of their efficiency.

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Notes
1. One-Pot Condensation (Conventional Heating) 1,2-Diketones, Amides, Hydrazine Hydrate2.5 - 6 hours44 - 65%[1][2]A well-established, versatile method. Yields can be moderate.
1. One-Pot Condensation (Microwave Irradiation) 1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 minutes60 - 80%[1]Significant rate enhancement and improved yields compared to conventional heating.
2. Microwave-Assisted [4+2] Annulation Aromatic/Heteroaromatic Methyl Ketones, I₂, Thiosemicarbazide, HydrazineNot specifiedModerate to GoodA modern, metal-free, one-pot, three-step approach.
3. Palladium-Catalyzed Direct C-H Arylation Pre-formed (Imidazo[1,2-b][1][3][4])triazine, Aryl Bromide, Palladium Catalyst, Ligand, BaseNot specifiedHigh (implied)[5][6][7]Post-functionalization method for late-stage diversification. Highly regioselective.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of each synthetic route.

one_pot_condensation cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation diketone_conv 1,2-Diketone intermediate_conv N-(2-oxo-1,2-disubstituted-ethylidene)-amide Intermediate diketone_conv->intermediate_conv amide_conv Amide amide_conv->intermediate_conv base_conv Base (e.g., NaOtBu) base_conv->intermediate_conv triazine_conv Functionalized 1,2,4-Triazine intermediate_conv->triazine_conv hydrazine_conv Hydrazine Hydrate hydrazine_conv->triazine_conv diketone_mw 1,2-Diketone triazine_mw Functionalized 1,2,4-Triazine diketone_mw->triazine_mw amide_mw Amide amide_mw->triazine_mw base_mw Base base_mw->triazine_mw hydrazine_mw Hydrazine Hydrate hydrazine_mw->triazine_mw

Diagram 1: One-Pot Condensation of 1,2-Diketones.

microwave_annulation start Aromatic/Heteroaromatic Methyl Ketone step1 Oxidation (I₂ in DMSO) start->step1 step2 Cyclization (Thiosemicarbazide, K₂CO₃) step1->step2 step3 Nucleophilic Substitution (Hydrazine) step2->step3 end 5,6-Disubstituted-3-hydrazinyl- 1,2,4-triazine step3->end

Diagram 2: Microwave-Assisted [4+2] Annulation.

CH_arylation triazine_core 1,2,4-Triazine Derivative arylated_triazine Arylated 1,2,4-Triazine triazine_core->arylated_triazine aryl_halide Aryl Bromide aryl_halide->arylated_triazine catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->arylated_triazine ligand Ligand (e.g., P(tBu)₃) ligand->arylated_triazine base Base (e.g., K₂CO₃) base->arylated_triazine

Diagram 3: Palladium-Catalyzed Direct C-H Arylation.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

One-Pot Synthesis from 1,2-Dicarbonyl Compounds[1][2]

This procedure describes the synthesis of di- and tri-substituted 1,2,4-triazines via a one-pot condensation reaction.

A. Conventional Method:

  • To a well-stirred solution of sodium tertiary-butoxide (0.01 mol) in dry benzene or THF at room temperature, add a solution of the appropriate amide (e.g., formamide, acetamide, or benzamide) (0.01 mol) in benzene.

  • Follow with the addition of the 1,2-diketone (0.01 mol). A solid, jelly-like mass may form.

  • Add 10 mL of ethanol to dissolve the solid mass.

  • Add hydrazine hydrate and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with benzene, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

B. Microwave Method:

  • In a beaker, mix the amide (0.01 mol), 1,2-dicarbonyl compound (0.01 mol), and a catalytic amount of base.

  • Add hydrazine hydrate (0.015 mol) to the mixture.

  • Place the beaker in a microwave oven and irradiate for 3-6 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, dissolve the mixture in a suitable solvent and wash with water.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Microwave-Assisted, Metal-Free [4+2] Annulation

This protocol outlines a one-pot, three-step synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines.

  • React the starting aromatic or heteroaromatic methyl ketone with iodine in dimethyl sulfoxide (DMSO) under microwave irradiation to oxidize the α-methyl group.

  • To the same reaction vessel, add thiosemicarbazide and K₂CO₃ for the cyclization step, and continue microwave irradiation.

  • The final step involves the addition of hydrazine for a nucleophilic substitution, again facilitated by microwave heating.

  • The resulting 5,6-substituted-3-hydrazinyl-1,2,4-triazine can be isolated after an appropriate work-up.

Palladium-Catalyzed Regioselective C-H Arylation of an Imidazo[1,2-b][1][3][4]triazine[5][6][7]

This procedure is a representative example of a direct C-H arylation for the post-functionalization of a triazine-containing heterocyclic system.

  • To a reaction vessel, add the imidazo[1,2-b][1][3][4]triazine substrate, the aryl bromide coupling partner, Pd(OAc)₂, P(tBu)₃, and K₂CO₃.

  • Add toluene as the solvent and heat the mixture to 100 °C.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.

  • The product can be isolated and purified by crystallization from a suitable solvent system (e.g., CH₃CN/H₂O).

References

Safety Operating Guide

Proper Disposal of 3,5,6-Trichloro-1,2,4-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential procedural guidance for the safe disposal of 3,5,6-Trichloro-1,2,4-triazine, a halogenated organic compound.

This guide outlines the necessary safety precautions, step-by-step disposal procedures, and regulatory considerations for managing this compound waste. Adherence to these protocols is critical to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a reactive, corrosive, and hazardous compound. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive set of personal protective equipment must be worn at all times when handling this substance.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1]
Respiratory If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

Emergency Procedures: In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow

The proper disposal of this compound is governed by regulations for halogenated organic waste. Land disposal is generally prohibited without prior treatment. The following diagram illustrates the decision-making process for its disposal.

G cluster_prep Waste Preparation cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste (Keep separate from non-halogenated solvents) ppe->segregate container Store in a labeled, sealed, and compatible container segregate->container contact_ehs Contact Environmental Health & Safety (EHS) Officer container->contact_ehs transport Arrange for licensed hazardous waste transporter contact_ehs->transport facility Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) transport->facility treatment Treatment Method Selection facility->treatment incineration High-Temperature Incineration with Flue Gas Scrubbing treatment->incineration Primary Method chemical_treatment Chemical Dechlorination (if available and permitted) treatment->chemical_treatment Alternative end End: Compliant Disposal incineration->end chemical_treatment->end

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Segregation: Immediately segregate waste containing this compound as halogenated organic waste.[3][4] This is crucial as mixing with non-halogenated solvents can complicate and increase the cost of disposal.[5]

  • Containment:

    • Collect the waste in a suitable, dedicated, and clearly labeled container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a primary constituent.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Contact Environmental Health & Safety (EHS):

    • Notify your institution's EHS department about the waste. They will provide specific guidance based on local and national regulations and arrange for pickup.

  • Transportation and Final Disposal:

    • The disposal of this material must be handled by a licensed hazardous waste management company.[5]

    • The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[4] This process destroys the organic molecule. The incinerator must be equipped with flue gas scrubbing technology to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[6]

Regulatory Framework

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, as implemented by the Environmental Protection Agency (EPA).[7] As a halogenated organic compound, it is subject to specific land disposal restrictions, making proper treatment mandatory.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[2]

  • Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable container for hazardous waste disposal. Use spark-proof tools.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material must be disposed of as halogenated hazardous waste following the procedures outlined above.

References

Personal protective equipment for handling 3,5,6-Trichloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3,5,6-Trichloro-1,2,4-triazine (CAS No. 873-41-6). Adherence to these procedures is essential for ensuring personal safety and proper chemical management.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Below is a summary of the required personal protective equipment when handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesInspected before use; compliant with EN 374 standard.[1]To prevent skin contact and absorption.[1]
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]To protect against chemical splashes and dust.[1]
Skin and Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]To prevent skin exposure to the chemical.[1]
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or if irritation is experienced.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Carefully Weigh/Measure Chemical prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decontaminate Decontaminate Work Surfaces handle_transfer->post_decontaminate Complete handling post_ppe Remove and Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

The chemical and its container must be disposed of as hazardous waste.[1] Follow all federal, state, and local regulations for chemical waste disposal.

Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in a Labeled, Sealed Container collect_ppe Include Contaminated PPE collect_waste->collect_ppe store_waste Store in a Designated Hazardous Waste Area collect_ppe->store_waste Segregate waste disposal_facility Arrange for Pickup by a Licensed Waste Disposal Facility store_waste->disposal_facility Schedule disposal

Caption: Disposal Plan for this compound.

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

For spills, evacuate the area and ensure adequate ventilation.[1] Use personal protective equipment and spark-proof tools for cleanup.[1] Collect the spilled material in a suitable, closed container for disposal.[1]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.